Cytosporone C
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C16H22O4 |
|---|---|
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
1-heptyl-6,8-dihydroxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-14-16-11(9-15(19)20-14)8-12(17)10-13(16)18/h8,10,14,17-18H,2-7,9H2,1H3 |
InChI-Schlüssel |
UBUGNGHURFYFHC-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Discovery and Isolation of Cytosporone C from Endophytic Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endophytic fungi represent a vast and largely untapped resource for the discovery of novel secondary metabolites with therapeutic potential. Among these are the cytosporones, a class of octaketide antibiotics. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cytosporone C, a member of this family, from various endophytic fungal strains. While often found to be biologically inactive in initial antimicrobial screens, its unique chemical structure warrants further investigation. This document details the experimental protocols for its isolation and purification, presents available quantitative data, and visualizes the experimental workflow.
Introduction
Fungi are prolific producers of biologically active natural products. Endophytic fungi, which reside within the tissues of living plants, are a particularly promising source for novel chemical entities, with estimates suggesting there may be over 1.5 million distinct species. In the continuous search for new bioactive compounds, a class of octaketides known as cytosporones were first identified from endophytic fungi. This guide focuses specifically on this compound, one of the initially discovered members of this family.
This compound was first isolated from the endophytic fungus Cytospora sp. (strain CR200), obtained from the plant Conocarpus erecta, and also from Diaporthe sp. (strain CR146) isolated from Forsteronia spicata. It was discovered alongside its more biologically active counterparts, Cytosporones D and E, which exhibited antibacterial and antifungal properties. In contrast, this compound, along with Cytosporones A and B, was found to be inactive in the initial antibacterial assays. Despite its lack of initial bioactivity, the unique structural features of this compound make it a subject of interest for synthetic chemists and for further biological screening in other therapeutic areas.
Fungal Sources and Fermentation
This compound has been isolated from several endophytic fungal genera. The primary reported sources are:
-
Cytospora sp. (strain CR200), isolated from the tissue of Conocarpus erecta.
-
Diaporthe sp. (strain CR146), isolated from the tissue of Forsteronia spicata.
-
Pestalotiopsis sp. , isolated from the mangrove Rhizophora mucronata.
-
Phomopsis sp. QYM-13, isolated from the leaves of Kandelia candel.
Experimental Protocol: Fungal Culture and Fermentation
The following is a generalized protocol for the cultivation of endophytic fungi for the production of this compound, based on reported methods.
-
Fungal Isolation: The endophytic fungus is isolated from surface-sterilized plant tissue. This typically involves successive washes with 10% bleach and 70% ethanol, followed by sterile water rinses. The sterilized tissue is then placed on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), to allow the endophytic fungi to grow out.
-
Culture Maintenance: The isolated fungus is maintained on PDA slants or plates.
-
Fermentation: For large-scale production, the fungus is grown in a liquid medium. A common choice is Potato Dextrose Broth (PDB).
-
Inoculation: A small piece of the agar culture is used to inoculate a starter culture in PDB.
-
Scaling Up: The starter culture is then used to inoculate larger fermentation vessels (e.g., 10 L).
-
Incubation: The fermentation is carried out under specific conditions of temperature and agitation for a defined period to allow for the production of secondary metabolites.
-
Isolation and Purification of this compound
The isolation of this compound from fungal fermentation broths is typically achieved through a series of extraction and chromatographic steps. A bioassay-guided fractionation approach was initially used to isolate the active cytosporones D and E, which also led to the co-isolation of the inactive this compound.
Experimental Protocol: Extraction and Chromatography
The following protocol is a composite of the methods described for the isolation of cytosporones.
-
Extraction: The whole fermentation broth is extracted with an organic solvent, typically ethyl acetate. The organic extract is then concentrated under reduced pressure.
-
Solvent Partitioning (Modified Kupchan Scheme): The crude extract is subjected to a solvent partitioning scheme to separate compounds based on their polarity.
-
The crude extract is resuspended in a methanol-water mixture (e.g., 90:10) and extracted with a nonpolar solvent like hexanes to remove lipids.
-
The methanolic layer is then further partitioned between different solvent systems.
-
-
Flash Chromatography: The fraction containing the cytosporones is then subjected to multiple rounds of flash chromatography.
-
Step 1 (Reversed-Phase): C-18 silica (B1680970) gel, with a step gradient of methanol (B129727) and water.
-
Step 2 (Normal-Phase): Silica gel, with a step gradient of dichloromethane (B109758) and methanol.
-
Step 3 (Reversed-Phase): C-18 silica gel, with an isocratic elution of methanol and water (e.g., 55:45).
-
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by reversed-phase HPLC.
-
Column: C-18 column.
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water with 0.1% acetic acid (e.g., 55:45).
-
Structure Elucidation and Physicochemical Properties
The structure of this compound was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It was isolated as a racemic mixture.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀O₅ | |
| Appearance | Colorless single crystals (from acetone) | |
| Crystal System | Triclinic | |
| Space Group | P-1 | |
| ¹H NMR (DMSO-d₆) | Key shifts include aromatic and aliphatic protons. | |
| ¹³C NMR (DMSO-d₆) | Key shifts confirming the carbon skeleton. | |
| HMBC Correlations | Correlations from H-2, -4, and -9 to aromatic carbons and from C-2, -5, and -6 to H-4, and from C-4, -5, -7, and -8 to H-6 confirmed the structure. |
Biological Activity of Cytosporones
While this compound itself has not shown significant antibacterial activity, other members of the cytosporone family have demonstrated a range of biological effects. This suggests that minor structural modifications can have a profound impact on bioactivity.
Table 2: Comparative Biological Activity of Cytosporones
| Compound | Activity | Target/Organism | Quantitative Data (MIC or IC₅₀) | Reference |
| This compound | Inactive | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Candida albicans | Not reported | |
| Cytosporone D | Antibacterial, Antifungal | S. aureus, E. faecalis, E. coli, C. albicans | MIC: 8, 8, 64, 4 µg/mL, respectively | |
| Cytosporone E | Antibacterial | Gram-positive bacteria | Not specified | |
| Cytosporone B | Agonist for Nur77 | Nuclear orphan receptor Nur77 | Not specified | |
| Phomotone A (1) | Anti-inflammatory | LPS-induced RAW264.7 cells | IC₅₀: 10.0 µM | |
| Compound 6 | Anti-inflammatory | LPS-induced RAW264.7 cells | IC₅₀: 12.0 µM | |
| Compound 8 | Anti-inflammatory | LPS-induced RAW264.7 cells | IC₅₀: 13.4 µM | |
| Compound 11 | Anti-inflammatory | LPS-induced RAW264.7 cells | IC₅₀: 11.5 µM |
Visualizing the Workflow and Potential Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation of this compound from an endophytic fungus.
Caption: Generalized workflow for the isolation and purification of this compound.
Hypothetical Signaling Pathway Modulation
While no specific signaling pathways have been elucidated for this compound, its structural analog, Cytosporone B, has been shown to be an agonist for the nuclear orphan receptor Nur77. Nur77 is involved in various cellular processes, including inflammation and apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known activity of Cytosporone B.
Caption: Hypothetical signaling pathway for this compound based on Nur77 agonism.
Conclusion and Future Directions
The discovery of this compound from endophytic fungi highlights the vast chemical diversity present in these microorganisms. While initially deemed inactive in antibacterial assays, its unique chemical scaffold serves as a valuable template for synthetic modifications and further biological screening. The detailed protocols provided in this guide offer a foundation for researchers to isolate and study this compound and other related compounds. Future research should focus on exploring a wider range of biological assays for this compound, including antiviral, anti-inflammatory, and anticancer screens. Furthermore, understanding the biosynthetic pathways of cytosporones in their host fungi could open up avenues for synthetic biology approaches to generate novel analogs with enhanced therapeutic properties. The study of seemingly "inactive" natural products like this compound is crucial, as they may hold cryptic therapeutic potential or serve as valuable tools for chemical biology.
Unveiling the Molecular Architecture of Cytosporone C: A Spectroscopic and Structural Elucidation Guide
For Immediate Release
A comprehensive technical guide detailing the structure elucidation of Cytosporone C, a polyketide natural product, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the spectroscopic data that defines the molecule's unique architecture, alongside detailed experimental protocols for its isolation and characterization.
This compound, a member of the cytosporone family of octaketide phenolic lipids, has garnered interest within the scientific community for its potential biological activities. The precise determination of its chemical structure is paramount for understanding its mode of action and for guiding synthetic efforts toward analogue development. This guide serves as a central repository for the critical data and methodologies required for such endeavors.
Spectroscopic Data Summary
The structural framework of this compound has been meticulously pieced together using a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Position | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| 1 | - | 171.6 |
| 2 | 2.95 (d, J=16.0), 3.05 (d, J=16.0) | 36.8 |
| 3 | - | 116.1 |
| 4 | 6.85 (d, J=2.5) | 115.8 |
| 5 | - | 155.8 |
| 6 | 6.70 (d, J=2.5) | 108.2 |
| 7 | - | 155.1 |
| 8 | - | 102.1 |
| 9 | 5.30 (dd, J=8.0, 5.0) | 80.8 |
| 10 | 1.80 (m), 2.05 (m) | 35.1 |
| 11 | 1.30-1.50 (m) | 25.2 |
| 12 | 1.30-1.50 (m) | 29.1 |
| 13 | 1.30-1.50 (m) | 31.6 |
| 14 | 1.30-1.50 (m) | 22.5 |
| 15 | 0.90 (t, J=7.0) | 14.0 |
| 5-OH | 9.70 (s) | - |
| 7-OH | 9.65 (s) | - |
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆.
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Type |
| HRMS | ESI | [M-H]⁻ | C₁₆H₂₁O₄ | Experimental |
Table 2: High-Resolution Mass Spectrometry Data for this compound.
Experimental Protocols
Isolation of this compound from Endophytic Fungi[1]
This compound was first isolated from cultures of endophytic fungi, such as Cytospora sp. (CR200) and Diaporthe sp. (CR146). The general procedure is as follows:
-
Fermentation: The endophytic fungus is cultured in a suitable liquid medium, such as potato dextrose broth, on a large scale (e.g., 10 L) under static or shaking conditions at room temperature for several weeks.
-
Extraction: The culture broth is partitioned with an organic solvent, typically ethyl acetate. The organic extract, containing the secondary metabolites, is then concentrated under reduced pressure.
-
Fractionation: The crude extract is subjected to a series of chromatographic separations. A common approach involves a modified Kupchan partition scheme to separate compounds based on their polarity. This is followed by column chromatography on silica (B1680970) gel or reversed-phase C18 material.
-
Purification: Final purification of this compound is achieved using High-Performance Liquid Chromatography (HPLC), often on a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient.
Spectroscopic Analysis
The purified this compound is then subjected to a comprehensive suite of spectroscopic analyses to determine its structure.
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher) using a deuterated solvent, typically DMSO-d₆ or CDCl₃. These experiments reveal the proton and carbon environments and their connectivity within the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula of the compound.
Structure Elucidation Workflow
The elucidation of the structure of this compound is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates the typical workflow.
Caption: Workflow for the isolation and structure elucidation of this compound.
Key 2D NMR Correlations for Structure Elucidation
The connectivity of the atoms in this compound was established through two-dimensional NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique reveals long-range correlations between protons and carbons, allowing for the assembly of the molecular fragments.
Caption: Key HMBC correlations confirming the lactone ring of this compound.
The HMBC correlations from the methine proton H-9 and the methylene (B1212753) protons H-2 to the carbonyl carbon C-1 and the aromatic carbons C-3 and C-8 were instrumental in confirming the presence and connectivity of the six-membered lactone ring fused to the dihydroxybenzene moiety.
This technical guide provides a foundational resource for researchers engaged in the study of this compound and related natural products. The detailed spectroscopic data and experimental protocols are intended to facilitate further investigation into the biological properties and potential therapeutic applications of this intriguing molecule.
An In-depth Technical Guide on the Core Mechanism of Action of Cytosporone C as a Nur77 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Cytosporone C (Csn-C), also known as Cytosporone B (Csn-B), a potent natural agonist of the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B). Nur77 is a critical regulator of cell proliferation, differentiation, and apoptosis, making it a promising therapeutic target in oncology and inflammatory diseases. This document details the molecular interactions, signaling pathways, and downstream effects of this compound-mediated Nur77 activation. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core mechanisms to facilitate further research and drug development efforts in this area.
Introduction to Nur77 and this compound
Nur77 is a member of the NR4A subfamily of nuclear receptors, which are classified as orphan receptors due to the absence of identified endogenous ligands. Structurally, Nur77 contains a DNA-binding domain (DBD) and a ligand-binding domain (LBD). Its expression and subcellular localization are key determinants of its function. While nuclear Nur77 often acts as a transcription factor promoting cell growth, its translocation to the cytoplasm and mitochondria triggers apoptosis.
This compound, an octaketide isolated from the endophytic fungus Dothiorella sp., has been identified as a natural agonist of Nur77. It specifically binds to the LBD of Nur77, initiating a cascade of events that lead to apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Core Mechanism of Action
The primary mechanism of action of this compound as a Nur77 agonist involves a series of well-defined molecular events:
-
Direct Binding to Nur77 LBD: this compound physically interacts with the ligand-binding domain of Nur77. This binding is a critical initiating step for its agonist activity.
-
Induction of Nur77 Expression and Transactivation: Upon binding, this compound enhances the transactivational activity of Nur77. This leads to an upregulation of Nur77-dependent target genes. Notably, Nur77 can positively autoregulate its own expression.
-
Nuclear Export and Mitochondrial Translocation: A key event in this compound-induced apoptosis is the translocation of Nur77 from the nucleus to the mitochondria. This relocalization is a crucial switch in Nur77's function from a pro-survival transcription factor to a pro-apoptotic protein.
-
Interaction with Bcl-2 and Induction of Apoptosis: In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and converting it into a killer protein. This ultimately leads to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.
Quantitative Data
The following tables summarize the key quantitative data associated with the interaction of this compound (Csn-B) with Nur77.
Table 1: Binding Affinity and Potency of this compound (Csn-B) for Nur77
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | |||
| Nur77 LBD | 1.5 µM | In vitro | |
| Nur77 LBD | 0.852 µM | In vitro | |
| Potency (EC50) | |||
| Nur77 Transactivation | 0.278 nM | Not Specified | |
| Nur77 Transactivation | ~0.1–0.3 nM | BGC-823 | |
| Nur77 Transactivation | 0.115 nM | In vitro |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Nur77-Induced Apoptosis
Caption: Signaling pathway of this compound-mediated Nur77-induced apoptosis.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for characterizing this compound's effects on Nur77.
Detailed Experimental Protocols
Nur77 Binding Assay (Fluorescence Quenching)
This protocol is adapted from methodologies used to assess the binding of small molecules to Nur77.
-
Objective: To determine the binding affinity (Kd) of this compound to purified Nur77 protein.
-
Principle: The intrinsic fluorescence of tryptophan residues in Nur77 is quenched upon ligand binding. The change in fluorescence intensity is measured at increasing concentrations of this compound to calculate the dissociation constant (Kd).
-
Materials:
-
Purified recombinant GST-Nur77 protein
-
This compound stock solution (in DMSO)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol)
-
Fluorometer
-
-
Procedure:
-
Prepare a solution of GST-Nur77 (e.g., 5 µM) in the binding buffer.
-
Place the protein solution in a quartz cuvette.
-
Set the fluorometer to excite at 280 nm and measure the emission spectrum from 300 to 400 nm.
-
Record the initial fluorescence spectrum of the protein solution.
-
Add increasing concentrations of this compound to the cuvette, incubating for a short period (e.g., 5 minutes) after each addition.
-
Record the fluorescence spectrum after each addition.
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Plot the change in fluorescence intensity against the this compound concentration and fit the data to a binding isotherm to determine the Kd.
-
Nur77 Transactivation Assay (Luciferase Reporter Assay)
This protocol is based on standard luciferase reporter assays used to measure the transcriptional activity of nuclear receptors.
-
Objective: To quantify the ability of this compound to activate Nur77-mediated gene transcription.
-
Principle: Cells are co-transfected with an expression vector for Nur77 and a reporter plasmid containing a luciferase gene under the control of a Nur77-responsive promoter (containing NurREs). The luminescence produced by the luciferase enzyme is proportional to the transactivation activity of Nur77.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Nur77 expression vector (e.g., pCMX-Nur77)
-
Luciferase reporter vector with NurREs (e.g., pGL3-NurRE-Luc)
-
Transfection reagent
-
This compound
-
Luciferase assay system (lysis buffer, luciferase substrate)
-
Luminometer
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to an appropriate confluency (e.g., 70-80%).
-
Co-transfect the cells with the Nur77 expression vector and the NurRE-luciferase reporter vector using a suitable transfection reagent. A co-transfection with a β-galactosidase or Renilla luciferase vector can be used for normalization.
-
After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound or vehicle (DMSO).
-
Incubate for a specified period (e.g., 24 hours).
-
Wash the cells with PBS and lyse them with the provided lysis buffer.
-
Transfer the cell lysates to a luminometer plate.
-
Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the control reporter (if used) or total protein concentration.
-
Plot the normalized luciferase activity against the this compound concentration to determine the EC50.
-
Nur77 Mitochondrial Translocation Assay (Immunofluorescence)
This protocol is designed to visualize the subcellular localization of Nur77 in response to this compound treatment.
-
Objective: To qualitatively and quantitatively assess the translocation of Nur77 from the nucleus to the mitochondria.
-
Principle: Cells are treated with this compound, fixed, and permeabilized. Nur77 and mitochondria are then labeled with specific fluorescent antibodies and dyes, respectively. Co-localization is observed using fluorescence microscopy.
-
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nur77
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound for various time points.
-
Incubate the cells with MitoTracker dye to label the mitochondria.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-Nur77 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and analyze the co-localization of Nur77 with mitochondria.
-
Bcl-2 Conformational Change Assay (Immunoprecipitation)
This protocol is used to detect the exposure of the Bcl-2 BH3 domain, a hallmark of its conversion to a pro-apoptotic protein.
-
Objective: To determine if this compound treatment induces a pro-apoptotic conformational change in Bcl-2.
-
Principle: An antibody that specifically recognizes the exposed BH3 domain of Bcl-2 is used to immunoprecipitate Bcl-2 from cell lysates of this compound-treated cells. The immunoprecipitated Bcl-2 is then detected by Western blotting.
-
Materials:
-
Cell line expressing Bcl-2
-
This compound
-
Cell lysis buffer
-
Antibody specific for the Bcl-2 BH3 domain
-
Protein A/G agarose (B213101) beads
-
Primary antibody against total Bcl-2
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
-
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and collect the supernatant.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with the anti-Bcl-2 (BH3) antibody.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against total Bcl-2.
-
Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This is a standard flow cytometry-based assay to quantify apoptosis.
-
Objective: To measure the percentage of apoptotic and necrotic cells after this compound treatment.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including the supernatant containing detached cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
This compound is a well-characterized agonist of the orphan nuclear receptor Nur77, inducing apoptosis in cancer cells through a mechanism involving direct binding, nuclear export, mitochondrial translocation, and interaction with Bcl-2. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Nur77 agonists. The visualization of the signaling pathways and experimental workflows aims to facilitate a clear understanding of the core mechanisms and guide future research endeavors in this promising field.
Unveiling the Anti-inflammatory Potential of Cytosporone C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosporone C is a polyketide-derived phenolic lipid belonging to the cytosporone family of natural products. These compounds have been isolated from various endophytic fungi, including Diaporthe eucalyptorum and Leucostoma persoonii, and have also been identified as constituents in plant extracts such as from Diodia bidens. The broader family of cytosporones has garnered scientific interest due to a range of reported biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. While the anti-inflammatory properties of the cytosporone class are a promising area of research, specific experimental data on this compound remains limited. This technical guide synthesizes the currently available information on the anti-inflammatory potential of this compound, including quantitative data from related studies, putative mechanisms of action, and detailed experimental protocols relevant to its evaluation. It aims to provide a foundational resource for researchers interested in exploring the therapeutic utility of this natural compound.
Quantitative Data on the Biological Activities of this compound and Related Fractions
The available quantitative data for this compound's direct anti-inflammatory activity is sparse. However, studies on extracts containing this compound and on the compound's cytotoxicity provide valuable insights.
| Compound/Fraction | Assay | Model | Result | Reference |
| N-hexane and Butanol fractions of Diodia bidens extract (containing this compound and other phenolic compounds) | Xylene-induced ear edema | Mouse | 94% inhibition of inflammation | |
| This compound | Cytotoxicity | A549 (human lung carcinoma) cells | IC50: 690 µM | |
| This compound | Cytotoxicity | A549 (human lung carcinoma) cells | IC90: 840 µM | |
| This compound | Antimalarial activity | Plasmodium falciparum | Inactive |
Note: The anti-inflammatory data presented is for a plant extract fraction containing this compound among other compounds, and not for the isolated this compound.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound's anti-inflammatory effects has not been experimentally elucidated. However, based on studies of related compounds and predictive analyses, several potential pathways can be considered.
A key finding distinguishes this compound from its more studied analog, Cytosporone B. While Cytosporone B is a known agonist of the orphan nuclear receptor Nur77 (NR4A1), it has been reported that this compound does not activate Nur77. This suggests that this compound's anti-inflammatory activity, if any, is mediated through a different molecular target.
Predictive studies based on network pharmacology have identified this compound as a potential bioactive component in Scrophulariae Radix. This computational analysis suggests an association with the regulation of the MAPK cascade and the response to lipopolysaccharide (LPS)—both of which are central to inflammatory processes.
Furthermore, other cytosporone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the MAPK/NF-κB signaling pathways. This provides a plausible, yet unconfirmed, hypothesis for the mechanism of this compound.
Putative Signaling Pathway for this compound
Caption: Predicted inhibitory effect of this compound on MAPK and NF-κB signaling pathways.
Experimental Protocols
As specific protocols for the anti-inflammatory assessment of this compound are not available, the following are detailed, standard methodologies used for evaluating similar natural products.
In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This assay determines the ability of a test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in murine macrophages stimulated with lipopolysaccharide (LPS).
1. Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
2. Methodology: a. Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight. c. Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA). d. Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included. e. Nitric Oxide Measurement (Griess Assay): i. After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. ii. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. iii. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes. iv. Measure the absorbance at 540 nm using a microplate reader. f. Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] * 100 The IC50 value can then be determined by plotting the percentage inhibition against the log of the compound concentration.
In Vitro Assay Workflow
Caption: Experimental workflow for in vitro nitric oxide inhibition assay.
In Vivo Anti-inflammatory Assay: Xylene-Induced Ear Edema in Mice
This in vivo model is used to assess the topical anti-inflammatory activity of a compound.
1. Animals:
-
Male Kunming or BALB/c mice (20-25 g).
2. Materials and Reagents:
-
Xylene
-
Test compound (e.g., a fraction containing this compound) dissolved in a suitable vehicle (e.g., acetone).
-
Positive control: Dexamethasone or a relevant non-steroidal anti-inflammatory drug (NSAID).
3. Methodology: a. Grouping: Divide the mice into several groups: vehicle control, positive control, and one or more test groups receiving different doses of the compound-containing fraction. b. Compound Application: Apply the test fraction, vehicle, or positive control solution to the anterior and posterior surfaces of the right ear of each mouse. c. Induction of Edema: After a set period (e.g., 30 minutes), apply a fixed volume of xylene to the same ear to induce inflammation. d. Measurement of Edema: After a specific time post-xylene application (e.g., 15-30 minutes), sacrifice the mice by cervical dislocation. e. Use a cork borer to punch out circular sections from both the treated (right) and untreated (left) ears and weigh them. f. Data Analysis: The difference in weight between the right and left ear punches is taken as the measure of edema. The percentage inhibition of edema is calculated as: % Inhibition = [1 - (Weight difference in treated group / Weight difference in vehicle control group)] * 100
Conclusion
This compound presents an intriguing but underexplored avenue in the search for novel anti-inflammatory agents. While direct evidence of its anti-inflammatory efficacy and mechanism is currently lacking, preliminary studies on extracts containing this compound and predictive computational analyses suggest a potential role in modulating key inflammatory pathways such as the MAPK cascade. Crucially, its distinction from Cytosporone B in terms of Nur77 activation indicates a potentially different and novel mechanism of action. The provided experimental protocols offer a robust framework for future investigations to isolate this compound and rigorously evaluate its anti-inflammatory properties in both in vitro and in vivo models. Such research is essential to validate the therapeutic potential of this compound and to fully understand its molecular interactions within the complex network of inflammatory signaling.
The Structure-Activity Relationship of Cytosporone Analogs: A Technical Guide for Drug Discovery
An In-depth Examination of a Promising Class of Bioactive Resorcinolic Lipids for Researchers, Scientists, and Drug Development Professionals
Cytosporones, a class of naturally occurring resorcinolic lipids, have garnered significant attention in the scientific community for their diverse and potent biological activities. These activities, which include cytotoxic, apoptotic, and potential enzymatic inhibitory effects, position them as promising scaffolds for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of cytosporone analogs, detailing their mechanism of action, quantitative biological data, and the experimental protocols necessary for their evaluation.
Core Biological Activity: Induction of Apoptosis via Nur77/NR4A1
The primary mechanism of action for the cytotoxic effects of many cytosporone analogs is the induction of apoptosis through the activation of the nuclear orphan receptor Nur77, also known as NR4A1 or TR3. Cytosporone B, a well-studied analog, has been identified as a ligand for Nur77. Upon binding, it induces the translocation of Nur77 from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic protein. This interaction ultimately leads to the release of cytochrome c from the mitochondria, triggering the caspase cascade and programmed cell death.
Below is a diagram illustrating the signaling pathway initiated by Cytosporone B:
Caption: Cytosporone B signaling pathway.
Quantitative Structure-Activity Relationship Data
The biological activity of cytosporone analogs is highly dependent on their chemical structure. Modifications to the resorcinolic ring and the alkyl chain can significantly impact their cytotoxic potency. The following tables summarize the available quantitative data for Cytosporone B and its methylated analogs against human lung (H460) and prostate (LNCaP) cancer cell lines.
Table 1: Cytotoxic Activity of Cytosporone Analogs against H460 Human Lung Cancer Cells
| Compound | Structure | IC50 (µM) |
| Cytosporone B | R1=H, R2=H | 15.3 |
| 5-Me-Csn-B | R1=H, R2=CH3 | 15.9 |
| 3,5-(Me)2-Csn-B | R1=CH3, R2=CH3 | >20 |
Table 2: Cytotoxic Activity of Cytosporone Analogs against LNCaP Human Prostate Cancer Cells
| Compound | Structure | IC50 (µM) |
| Cytosporone B | R1=H, R2=H | 13.4 |
| 5-Me-Csn-B | R1=H, R2=CH3 | 11.4 |
| 3,5-(Me)2-Csn-B | R1=CH3, R2=CH3 | >20 |
Note: The core structure for the analogs in the tables is 2-octanoyl-3,5-dihydroxy-benzoic acid.
These data suggest that the presence of a free hydroxyl group at the 3-position of the resorcinol (B1680541) ring is crucial for cytotoxic activity. Methylation of this hydroxyl group, as seen in 3,5-(Me)2-Csn-B, leads to a significant loss of potency.
Experimental Protocols
To facilitate further research and development of cytosporone analogs, this section provides detailed methodologies for key in vitro assays.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of compounds.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines (e.g., H460, LNCaP)
-
Complete culture medium
-
Cytosporone analogs dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the cytosporone analogs in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis (Annexin V) Assay
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Cancer cell lines
-
Cytosporone analogs
Procedure:
-
Seed cells in 6-well plates and treat with cytosporone analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing a caspase-3 substrate, e.g., DEVD-pNA)
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with cytosporone analogs as described for the Annexin V assay.
-
Lyse the cells using the provided cell lysis buffer.
-
Centrifuge the cell lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
Visualizing the Research Workflow and SAR
To effectively guide drug discovery efforts, a structured experimental workflow and a clear representation of the structure-activity relationships are essential.
Experimental Workflow for Cytosporone Analog Evaluation
The following diagram outlines a typical workflow for the synthesis, screening, and characterization of novel cytosporone analogs.
Caption: A general experimental workflow.
Structure-Activity Relationship Logic
Based on the available data, a simple logical diagram can be constructed to illustrate the key structural features influencing the activity of cytosporone analogs.
Caption: Key SAR points for cytosporones.
Conclusion
Cytosporone analogs represent a promising class of compounds with potent anticancer activity, primarily through the induction of apoptosis via the Nur77 signaling pathway. The structure-activity relationship studies, although limited at present, clearly indicate the critical role of the 3-hydroxyl group on the resorcinol ring for maintaining high potency. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to further explore and optimize this exciting class of natural product-inspired molecules for therapeutic applications. Future work should focus on synthesizing a broader range of analogs with modifications to the alkyl chain and other positions on the aromatic ring to develop a more comprehensive understanding of their SAR and to identify lead candidates with improved efficacy and selectivity.
Exploring the Therapeutic Potential of Cytosporone C: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific biological activities and therapeutic potential of Cytosporone C is limited in publicly available scientific literature. This guide leverages data from structurally similar cytosporone analogues and the broader cytosporone class to provide a comprehensive overview of their potential therapeutic applications. The synthetic analogue, 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one, which shares structural similarities with this compound, is a key focus of this document.
Introduction to Cytosporones
Cytosporones are a class of polyketide-derived phenolic lipids produced by various endophytic fungi. This family of natural products has garnered significant interest within the scientific community due to a wide range of reported biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Their unique chemical structures provide a promising scaffold for the development of novel therapeutic agents. This guide will delve into the known biological effects, mechanisms of action, and experimental data related to cytosporones, with a particular focus on the therapeutic potential of compounds structurally related to this compound.
Therapeutic Potential and Biological Activities
While specific data for this compound is scarce, studies on related cytosporones and synthetic analogues suggest potential therapeutic applications in oncology and inflammatory diseases.
Anticancer Activity
A synthetic cytosporone analogue, 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one, has been investigated for its potential as an adjuvant in chemotherapy. Studies have shown that this compound is not genotoxic on its own but can potentiate the mutagenic effect of the chemotherapeutic drug cyclophosphamide (B585). This suggests a potential role in enhancing the efficacy of existing cancer treatments. Furthermore, the combination of this analogue with cyclophosphamide has been shown to induce apoptosis, a key mechanism for killing cancer cells.
The broader class of cytosporones, particularly Cytosporone B, has been shown to exhibit anticancer activity by targeting the nuclear orphan receptor Nur77. This interaction can trigger apoptosis in cancer cells, highlighting a potential mechanistic pathway for the anticancer effects of the cytosporone family.
Table 1: Summary of Anticancer Activity Data for Cytosporone Analogues
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one | In vivo (mice) | Micronucleus Test | Genotoxicity | Not genotoxic | |
| 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one + Cyclophosphamide | In vivo (mice) | Micronucleus Test | Potentiation of Mutagenicity | Potentiated mutagenic effect | |
| Cytosporone B | H460 (Lung Cancer) | MTT Assay | IC50 | 15.3 µM | |
| Cytosporone B | LNCaP (Prostate Cancer) | MTT Assay | IC50 | 13.4 µM | |
| Phomotone A (a cytosporone derivative) | HepG2 (Liver Cancer) | MTT Assay | IC50 | 5.98 ± 0.12 µM |
Anti-inflammatory Activity
Several cytosporone derivatives isolated from the mangrove endophytic fungus Phomopsis sp. have demonstrated significant anti-inflammatory properties. These compounds were shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The mechanism of this anti-inflammatory action is believed to involve the inhibition of the MAPK/NF-κB signaling pathways.
Cytosporone B has also been shown to regulate inflammatory responses in human macrophages through its interaction with the nuclear receptor Nur77. It can suppress the production of pro-inflammatory cytokines such as TNF, IL-1β, IL-6, and IL-8.
Table 2: Summary of Anti-inflammatory Activity Data for Cytosporone Derivatives
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| Phomotone A | RAW264.7 | NO Inhibition | IC50 | 10.0 | |
| Known Cytosporone Analogue 6 | RAW264.7 | NO Inhibition | IC50 | 12.0 | |
| Known Cytosporone Analogue 8 | RAW264.7 | NO Inhibition | IC50 | 13.4 | |
| Known Cytosporone Analogue 11 | RAW264.7 | NO Inhibition | IC50 | 11.5 |
Signaling Pathways
The therapeutic effects of cytosporones appear to be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation.
Nur77 Signaling Pathway
Cytosporone B is a known agonist of the nuclear orphan receptor Nur77. Upon activation by Cytosporone B, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, leading to the induction of apoptosis. This pathway is a significant contributor to the anticancer effects of Cytosporone B.
Caption: Nur77-mediated apoptotic pathway activated by Cytosporone B.
MAPK/NF-κB Signaling Pathway
Certain cytosporone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators. Cytosporones can interfere with this cascade, resulting in a dampened inflammatory response.
Methodological & Application
Application Notes: Developing a Cell-Based Assay for Cytosporone C Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytosporones are a class of polyketide-derived phenolic lipids produced by various fungi. Members of this family, such as Cytosporone B (Csn-B), have demonstrated significant biological activities, including anti-inflammatory and cytotoxic effects. Notably, Csn-B has been identified as an agonist for the nuclear orphan receptor Nur77 (also known as NR4A1), inducing apoptosis in cancer cells through mitochondrial-mediated pathways. This suggests that Cytosporone C, a related compound, may possess similar bioactivities, making it a person of interest for therapeutic development.
These application notes provide a comprehensive guide to developing cell-based assays to characterize the biological activity of this compound. The protocols outlined below focus on assessing its effects on cell viability, apoptosis, and key signaling pathways, drawing parallels from the known mechanisms of its analogs.
Key Applications
-
Screening for cytotoxic and anti-proliferative effects in cancer cell lines.
-
Investigating the induction of apoptosis as a mechanism of cell death.
-
Elucidating the involvement of specific signaling pathways in the cellular response to this compound.
Experimental Overview
A tiered approach is recommended to characterize the activity of this compound.
Caption: A tiered workflow for characterizing this compound activity.
Data Presentation
Quantitative data from the proposed assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control treatments.
Table 1: Cell Viability Data
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 78.1 ± 6.3 |
| 10 | 52.4 ± 5.9 |
| 25 | 25.7 ± 4.1 |
| 50 | 10.2 ± 2.5 |
Table 2: Apoptosis Analysis
| Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 10 | 15.8 ± 2.1 | 5.3 ± 1.1 |
| 25 | 35.2 ± 3.5 | 12.7 ± 2.4 |
| 50 | 55.9 ± 4.8 | 25.1 ± 3.9 |
Table 3: Caspase Activity
| Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 | 1.0 |
| 10 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| 25 | 5.8 ± 0.6 | 4.9 ± 0.5 |
| 50 | 10.2 ± 1.1 | 8.7 ± 0.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
Cancer cell line of interest (e.g., H460 lung cancer or LNCaP prostate cancer cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Seed and treat cells with this compound in 6-well plates.
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Mitochondrial Signaling Pathway Analysis
This section outlines a proposed signaling pathway for this compound, based on the known mechanism of Cytosporone B, and a method to investigate it.
Caption: Proposed mitochondrial-mediated apoptotic pathway induced by this compound.
Western Blot Analysis Protocol:
Materials:
-
Cells treated with this compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cytochrome c, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse treated cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
By following these application notes and protocols, researchers can effectively characterize the biological activity of this compound and elucidate its mechanism of action, providing valuable insights for potential therapeutic applications.
Application Notes and Protocols for Utilizing Cytosporone Analogs in Nur77 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77, TR3, or NGFI-B, is an orphan nuclear receptor that plays a pivotal role in a multitude of cellular processes, including apoptosis, inflammation, and metabolism. Unlike conventional nuclear receptors, Nur77 possesses a ligand-binding domain (LBD) with a tightly packed hydrophobic core, making the identification of endogenous ligands challenging. However, several synthetic and natural compounds have been identified that modulate its activity. Among these, Cytosporone B (Csn-B), an octaketide isolated from an endophytic fungus, has been identified as a potent agonist of Nur77. Csn-B directly binds to the Nur77 LBD, leading to the activation of its transcriptional and non-transcriptional functions.
This document provides detailed application notes and protocols for studying the interaction of cytosporone analogs, with a primary focus on the well-characterized Cytosporone B, with the Nur77 receptor. While direct binding data for Cytosporone C with Nur77 is not extensively available in the current scientific literature, the structural similarity between Cytosporone B and C suggests that the methodologies and principles outlined here will be largely applicable.
Quantitative Data Summary
The following table summarizes the reported binding affinity and functional activity of Cytosporone B (Csn-B) with the Nur77 receptor. This data is essential for designing and interpreting binding and functional assays.
| Compound | Parameter | Value | Assay Method | Reference |
| Cytosporone B (Csn-B) | Kd | 1.5 µM | Not specified | |
| Cytosporone B (Csn-B) | EC50 | ~0.1–0.3 nM | Gal4-Nur77 fusion assay |
Experimental Protocols
Protocol 1: In Vitro Nur77 Ligand Binding Assay using Fluorescence Quenching
This protocol describes a method to assess the direct binding of a ligand to the Nur77 Ligand Binding Domain (LBD) by measuring the quenching of intrinsic tryptophan fluorescence.
Materials and Reagents:
-
Recombinant purified GST-Nur77-LBD protein
-
Cytosporone B (or other cytosporone analogs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving compounds)
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Dissolve Cytosporone B in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare a working solution of GST-Nur77-LBD in PBS at a final concentration of 5 µM.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan) and the emission scan range from 300 to 400 nm.
-
Place 2 mL of the GST-Nur77-LBD solution into a quartz cuvette.
-
Record the baseline fluorescence spectrum of the protein solution.
-
Add increasing concentrations of Cytosporone B (e.g., from 0 to 50 µM) to the cuvette. Ensure the final DMSO concentration remains below 1% to avoid protein denaturation.
-
After each addition, gently mix and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) at the emission maximum (typically around 340 nm) for each ligand concentration.
-
Plot ΔF as a function of the ligand concentration.
-
The data can be fitted to a binding isotherm equation (e.g., the Stern-Volmer equation for quenching) to determine the binding constant (Ka) or dissociation constant (Kd).
-
Protocol 2: Cellular Nur77 Transactivation Assay
This protocol measures the ability of a compound to activate the transcriptional activity of Nur77 in a cellular context using a luciferase reporter gene.
Materials and Reagents:
-
HEK293T cells (or other suitable cell line)
-
pBIND-Nur77-LBD plasmid (expressing the Gal4 DNA-binding domain fused to the Nur77 LBD)
-
pG5-luc plasmid (containing the firefly luciferase gene under the control of a Gal4 upstream activating sequence)
-
pRL-TK plasmid (expressing Renilla luciferase for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Cytosporone B (or other cytosporone analogs)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate at a density of 5 x 104 cells per well and culture overnight.
-
Co-transfect the cells with pBIND-Nur77-LBD, pG5-luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of Cytosporone B (e.g., 0.01 nM to 1 µM). Include a vehicle control (DMSO).
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
-
Signaling Pathways and Experimental Workflows
Nur77 Signaling Pathway upon Cytosporone B Binding
Binding of Cytosporone B to the Nur77 LBD can trigger both genomic and non-genomic signaling pathways. The non-genomic pathway is particularly important for inducing apoptosis in cancer cells. Upon activation, Nur77 translocates from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which leads to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: Nur77 signaling pathway induced by Cytosporone B.
Experimental Workflow for a Nur77 Binding Assay
The following diagram illustrates a typical workflow for determining the binding of a compound to the Nur77 receptor.
Caption: Workflow for Nur77 receptor binding assay.
Cytosporone C: A Tool for Investigating MAPK/NF-κB Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosporone C is a fungal metabolite that has emerged as a valuable tool for studying the intricate interplay between the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. While much of the detailed mechanistic work has been performed with its close analog, Cytosporone B (CsnB), the shared structural features suggest that this compound likely possesses similar biological activities. These compounds are known to act as agonists of the orphan nuclear receptor Nur77 (also known as NR4A1). Activation of Nur77 by cytosporones has been shown to exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling cascade.
The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
The MAPK pathways, comprising mainly the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. There is significant crosstalk between the MAPK and NF-κB pathways, with MAPKs often acting upstream to regulate NF-κB activation.
This compound, by activating Nur77, provides a mechanism to deconstruct these interconnected pathways. Nur77 has been shown to directly interact with the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. This interaction prevents the binding of p65 to its target DNA sequences, leading to a suppression of pro-inflammatory cytokine production. Furthermore, the activity of Nur77 itself can be modulated by the p38 and JNK MAPK pathways through phosphorylation, adding another layer of regulatory complexity.
These application notes provide a framework for utilizing this compound to investigate the MAPK/NF-κB signaling nexus. It is important to note that while the information is largely based on studies with Cytosporone B, the protocols provided can be adapted for this compound. Researchers should, however, empirically determine the optimal concentrations and treatment times for this compound in their specific experimental systems.
Data Presentation
Table 1: Effects of Cytosporone B (CsnB) on NF-κB Signaling and Cytokine Production
| Cell Type | Stimulus | CsnB Concentration | Effect | Reference |
| Human granulocyte-macrophage colony-stimulating factor-differentiated macrophages (GM-MDMs) | Lipopolysaccharide (LPS) | Not specified | Significantly suppressed the production of TNF, IL-1β, IL-6, and IL-8. | |
| Human GM-MDMs | LPS | Not specified | Reduced nuclear translocation of NF-κB p65. | |
| Murine macrophage cell line | LPS | Not specified | Threonine phosphorylation of Nur77 by p38 interfered with its inhibition of LPS-induced NF-κB signaling. | |
| Rat lungs | LPS | Not specified | Blocked the increase in endothelin-1 (B181129) expression. |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Analysis of NF-κB and MAPK Pathway Activation by Western Blot
This protocol details the steps to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways following treatment with this compound and a pro-inflammatory stimulus.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, HEK293T cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α))
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for phospho-p65, total p65, phospho-ERK, total ERK, phospho-p38, total p38, phospho-JNK, total JNK, IκBα, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with various concentrations of this compound (a suggested starting range is 1-20 µM, but this should be optimized) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 1 µg/mL LPS for 30 minutes) or leave untreated. Include appropriate controls (vehicle only, stimulus only, this compound only).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-40 µg) and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the protein samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 2: NF-κB p65 Nuclear Translocation Assay by Immunofluorescence
This protocol describes how to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells seeded on glass coverslips in a 24-well plate
-
This compound
-
Pro-inflammatory stimulus (e.g., LPS or TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Follow the treatment procedure as described in Protocol 1, Step 1.
-
-
Fixation and Permeabilization:
-
After treatment, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-p65 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and p65 (e.g., green or red) channels.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each condition using image analysis software (e.g., ImageJ).
-
Calculate the ratio of nuclear to cytoplasmic p65 fluorescence to determine the extent of translocation.
-
Conclusion
This compound, likely acting through the Nur77 receptor, presents a valuable pharmacological tool for dissecting the complex and interconnected MAPK and NF-κB signaling pathways. By inhibiting NF-κB activation, this compound can be used to probe the downstream consequences of NF-κB signaling in various cellular processes, including inflammation and apoptosis. The provided protocols offer a starting point for researchers to investigate the effects of this compound in their specific systems of interest. It is crucial to perform thorough dose-response and time-course experiments to validate the optimal experimental conditions for this promising research compound. Further investigation into the direct effects of this compound on the individual components of the MAPK pathways will provide a more complete understanding of its mechanism of action.
Application Notes and Protocols for Assessing Cytosporone C Cytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosporone C is a naturally occurring fungal metabolite that has garnered significant interest in oncological research due to its pro-apoptotic and anti-proliferative activities. Accurate and reproducible assessment of its cytotoxic effects is paramount for its development as a potential therapeutic agent. These application notes provide detailed protocols for key in vitro assays to quantify the cytotoxicity of this compound and elucidate its mechanism of action.
Data Presentation
The cytotoxic activity of Cytosporone analogs is cell-line dependent. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic agent. The following table summarizes the IC50 values for Cytosporone B (Csn-B), a closely related analog of this compound, in different cancer cell lines after 72 hours of treatment, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) |
| Cytosporone B (Csn-B) | H460 (Non-small cell lung cancer) | 15.3 |
| Cytosporone B (Csn-B) | LNCaP (Prostate cancer) | 13.4 |
Mechanism of Action: NR4A1-Mediated Apoptosis
This compound and its analogs exert their cytotoxic effects primarily through the activation of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). Upon binding, this compound induces the translocation of NR4A1 from the nucleus to the mitochondria. In the mitochondria, NR4A1 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein. This conformational change in Bcl-2 leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving key cellular substrates, leading to DNA fragmentation and cell death.
Signaling Pathway Diagram
Caption: this compound-induced NR4A1-mediated apoptotic signaling pathway.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100) and a spontaneous release control (untreated cells).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Caspase Activity Assay (Caspase-3/7)
This assay quantifies the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.
-
Cell Seeding and Treatment: Follow the protocol for the MTT assay (steps 1-3). Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Correlate the luminescence signal with the level of caspase-3/7 activity.
Application Notes and Protocols for Investigating Microbial Membrane Disruption Using Cytosporone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosporones are a class of polyketides derived from endophytic fungi that have garnered attention for their diverse biological activities, including antimicrobial properties. This document focuses on the application of Cytosporone C, a member of this family, as a tool to investigate and induce microbial membrane disruption. While direct research on this compound's membrane effects is emerging, studies on closely related analogs, such as Cytosporone B, provide a strong framework for its potential mechanism of action. It is suggested that cytosporones interact with lipid components of the cell membrane, altering its permeability and leading to the leakage of intracellular contents and eventual cell death.
These application notes provide detailed protocols for assessing the antimicrobial efficacy of this compound and characterizing its effects on microbial membrane integrity and potential. The methodologies described herein are essential for researchers in microbiology, pharmacology, and drug discovery seeking to understand and harness the membrane-targeting properties of this compound.
Data Presentation: Antimicrobial Activity of Cytosporones
The following tables summarize the known minimum inhibitory concentrations (MIC) and other quantitative measures of antimicrobial activity for cytosporones. This data serves as a reference for designing experiments with this compound.
Table 1: Antifungal Activity of Cytosporone B
| Organism | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| Geotrichum citri-aurantii | 26.11 | 105 |
Table 2: Antibacterial Spectrum of various Cytosporones
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Cytosporone E | Active | Inactive | |
| Cytosporone S | Active | Active |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound
-
Control antibiotics (e.g., Vancomycin for Gram-positive bacteria, Gentamicin for Gram-negative bacteria, Amphotericin B for fungi)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Bro-th (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum adjusted to 0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each test row and mix.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last dilution well.
-
Designate wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar (B569324) plate.
-
Collect several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 10 µL of the diluted inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria; 28-35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: Assessment of Membrane Integrity using Propidium (B1200493) Iodide (PI) Staining
This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red.
Materials:
-
Microbial culture treated with this compound (at MIC or sub-MIC concentrations) and an untreated control.
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (e.g., excitation ~535 nm, emission ~617 nm)
-
Glass slides and coverslips
Procedure:
-
Sample Preparation:
-
Grow the microbial culture in the presence and absence of this compound for a predetermined time (e.g., 4-6 hours).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cells twice with PBS and resuspend in 1 mL of PBS.
-
-
Staining:
-
Add PI to the cell suspension to a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Visualization:
-
Place a drop of the stained cell suspension on a glass slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope.
-
Cells with compromised membranes will exhibit red fluorescence, while live cells will not.
-
Quantify the percentage of damaged cells by counting fluorescent vs. non-fluorescent cells in several fields of view.
-
Protocol 3: Measurement of Membrane Potential using DiOC₂(3)
This protocol employs the carbocyanine dye DiOC₂(3) to measure changes in bacterial membrane potential. In healthy, polarized cells, the dye forms aggregates that fluoresce red, while in depolarized cells, it remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates depolarization.
Materials:
-
Microbial culture treated with this compound and an untreated control.
-
DiOC₂(3) (3,3'-diethyloxacarbocyanine iodide) stock solution (1 mM in ethanol)
-
PBS or appropriate buffer
-
Flow cytometer or fluorescence plate reader with filters for green (e.g., ~488 nm excitation, ~525 nm emission) and red (e.g., ~488 nm excitation, ~610 nm emission) fluorescence.
Procedure:
-
Sample Preparation:
-
Grow and treat cells with this compound as described in Protocol 2.
-
Harvest and wash the cells, then resuspend in PBS to a density of approximately 10⁶ cells/mL.
-
-
Staining:
-
Add DiOC₂(3) to the cell suspension to a final concentration of 5-10 µM.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Measurement:
-
Analyze the stained cells using a flow cytometer or a fluorescence plate reader.
-
Record both green and red fluorescence intensities.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence for both treated and untreated samples.
-
A significant decrease in this ratio in the this compound-treated sample indicates membrane depolarization.
-
Protocol 4: Cytoplasmic Content Leakage Assay
This assay quantifies the release of intracellular components, such as nucleic acids, as a result of membrane disruption by measuring the absorbance at 260 nm (A260).
Materials:
-
Microbial culture treated with this compound and an untreated control.
-
PBS
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Grow and treat cells with this compound for a specific time course (e.g., 0, 1, 2, 4, 6 hours).
-
At each time point, collect an aliquot of the cell suspension.
-
-
Separation of Supernatant:
-
Centrifuge the aliquots at high speed (e.g., 10,000 x g) for 5 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 260 nm using a spectrophotometer.
-
Use the supernatant from the untreated control at time 0 as a blank.
-
-
Data Analysis:
-
An increase in A260 over time in the supernatant of this compound-treated cells indicates leakage of nucleic acids and other UV-absorbing materials from the cytoplasm.
-
Visualizations
Caption: Workflow for MIC determination.
Caption: Postulated mechanism of this compound.
Caption: Logic of the PI-based assay.
Application Notes and Protocols for Measuring Cytosporone C-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosporone C is a bioactive fungal metabolite that has garnered interest for its potential therapeutic properties, including anti-cancer activity. A key mechanism by which many anti-cancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Understanding and quantifying this compound-induced apoptosis is therefore a critical step in its evaluation as a potential therapeutic agent.
These application notes provide a comprehensive overview of the key techniques used to measure apoptosis induced by this compound. Detailed protocols for essential assays are provided, along with guidance on data interpretation and visualization of the underlying signaling pathways. While specific quantitative data for this compound is still emerging, this document presents hypothetical, yet realistic, data to serve as a guide for experimental design and data presentation. Staurosporine, a well-characterized apoptosis inducer, is used as a positive control in these protocols.
Key Techniques for Measuring Apoptosis
Several robust methods are available to detect and quantify the various stages of apoptosis. The choice of assay depends on the specific question being addressed, from early membrane changes to late-stage DNA fragmentation.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a cornerstone for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) provides direct evidence of the activation of the apoptotic cascade. These assays are typically colorimetric or fluorometric.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a characteristic feature of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be detected by fluorescence microscopy or flow cytometry.
-
Western Blotting for Apoptosis-Related Proteins: Western blotting is a powerful technique to investigate the molecular mechanisms underlying apoptosis. It allows for the detection of changes in the expression levels and cleavage of key proteins involved in the apoptotic signaling pathways, such as the Bcl-2 family proteins (Bcl-2, Bax), cytochrome c, and PARP (poly(ADP-ribose) polymerase).
Data Presentation
Quantitative data from apoptosis assays should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| This compound | 5 | 62.3 ± 4.2 | 25.4 ± 2.5 | 12.3 ± 1.8 |
| This compound | 10 | 35.8 ± 5.1 | 40.2 ± 3.8 | 24.0 ± 2.2 |
| Staurosporine (Positive Control) | 1 | 20.1 ± 3.3 | 55.7 ± 4.1 | 24.2 ± 2.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity Assay
| Treatment | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 1 | 2.8 ± 0.3 |
| This compound | 5 | 6.5 ± 0.7 |
| This compound | 10 | 12.3 ± 1.5 |
| Staurosporine (Positive Control) | 1 | 15.8 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Western Blot Densitometry Analysis
| Treatment | Concentration (µM) | Relative Cleaved PARP/Total PARP Ratio | Relative Bax/Bcl-2 Ratio |
| Vehicle Control | - | 1.0 ± 0.2 | 1.0 ± 0.3 |
| This compound | 5 | 4.2 ± 0.6 | 3.8 ± 0.5 |
| This compound | 10 | 8.9 ± 1.1 | 7.5 ± 0.9 |
| Staurosporine (Positive Control) | 1 | 10.5 ± 1.3 | 9.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Flow Cytometry
Objective: To quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
This compound
-
Staurosporine (positive control)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound, vehicle control, and a positive control (e.g., 1 µM Staurosporine) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.
-
For suspension cells, collect them directly.
-
Transfer cells to a flow cytometry tube.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step.
-
-
Staining:
-
Centrifuge the washed cells and discard the supernatant.
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained cells to set the baseline fluorescence.
-
Use single-stained controls (Annexin V-FITC only and PI only) for compensation.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells (often a smaller population)
-
-
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
Objective: To measure the activity of executioner caspases 3 and 7 in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Staurosporine (positive control)
-
Caspase-3/7 Activity Assay Kit (Fluorometric) (contains a specific substrate like Ac-DEVD-AMC)
-
Cell Lysis Buffer
-
96-well black, clear-bottom plate
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Treat cells with this compound, vehicle, and positive control as described in Protocol 1.
-
-
Cell Lysis:
-
After treatment, remove the culture medium.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase Activity Measurement:
-
Prepare the caspase substrate reaction mix according to the manufacturer's instructions.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm.
-
The amount of fluorescence is proportional to the caspase-3/7 activity.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a no-cell control).
-
Normalize the fluorescence of treated samples to the vehicle control to determine the fold-change in caspase activity.
-
Protocol 3: TUNEL Assay for Fluorescence Microscopy
Objective: To visualize and quantify DNA fragmentation in cells treated with this compound.
Materials:
-
Cells grown on coverslips or in a chamber slide
-
This compound
-
Staurosporine (positive control)
-
TUNEL Assay Kit (contains TdT enzyme, labeled dUTPs, reaction buffer)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Treat cells grown on coverslips with this compound, vehicle, and positive control.
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with permeabilization solution for 5-15 minutes on ice.
-
Rinse thoroughly with PBS.
-
-
TdT Labeling Reaction:
-
Prepare the TdT reaction mix according to the kit's protocol.
-
Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.
-
-
Detection and Counterstaining:
-
Stop the reaction and wash the cells with PBS.
-
If using a fluorescently labeled dUTP, proceed to counterstaining. If using a biotin-labeled dUTP, an additional step with fluorescently labeled streptavidin is required.
-
Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will show bright fluorescence.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from several random fields.
-
Protocol 4: Western Blotting for Apoptosis Markers
Objective: To analyze the expression and cleavage of key apoptotic proteins in response to this compound.
Materials:
-
Cell line of interest
-
This compound
-
Staurosporine (positive control)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat and harvest cells as previously described.
-
Lyse the cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the protein bands, normalizing to a loading control like β-actin.
-
Visualization of Signaling Pathways and Workflows
Apoptosis Signaling Pathways
This compound may induce apoptosis through the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or a combination of both. Investigating the key players in these pathways is crucial for elucidating its mechanism of action.
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
Experimental Workflow for Assessing this compound-Induced Apoptosis
A logical workflow ensures that comprehensive data is collected to characterize the apoptotic effects of this compound.
Application Notes and Protocols: Cytosporone C in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosporones are a class of polyketide-derived phenolic lipids originally isolated from endophytic fungi such as Phomopsis sp.. These natural products have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This document focuses on the application of Cytosporones, particularly the well-studied agonist Cytosporone B (CsnB), as a promising scaffold in the discovery of novel anti-inflammatory drugs. While this document refers to Cytosporone C, the experimental data and protocols are largely based on its close and extensively researched analog, Cytosporone B, and other derivatives from the same family.
Cytosporone B is recognized as a natural agonist for the nuclear orphan receptor Nur77 (also known as NR4A1). The activation of Nur77 by Cytosporone B is a key mechanism underlying its ability to dampen inflammatory responses, primarily through the modulation of critical signaling pathways like NF-κB and MAPK. These compounds effectively reduce the production of pro-inflammatory mediators, making them valuable lead candidates for developing new therapies against a range of inflammatory diseases.
Mechanism of Action
The anti-inflammatory effects of cytosporones are primarily attributed to their ability to interfere with key signaling cascades that regulate the expression of inflammatory genes.
-
Nurr77 Agonism: Cytosporone B directly binds to and activates the orphan nuclear receptor Nur77. Nur77 plays a crucial role in mitigating inflammation, and its activation is a key event in the therapeutic action of CsnB.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the degradation of IκB, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of inflammatory genes like iNOS, COX-2, and various cytokines. Cytosporone B has been shown to suppress inflammation by preventing the nuclear translocation of the NF-κB p65 subunit. Studies on related cytosporone derivatives also confirm the inhibition of the MAPK/NF-κB signaling pathways.
-
Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like ERK, is also critical in mediating inflammatory responses. Cytosporone derivatives have been demonstrated to exert their anti-inflammatory effects by inhibiting the MAPK pathway. Molecular docking studies suggest a potential interaction between a cytosporone derivative and the ERK protein, which is a key component of this cascade.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of various cytosporone derivatives.
Table 1: Inhibitory Effect of Cytosporone Derivatives on Nitric Oxide (NO) Production in LPS-Induced RAW264.7 Macrophages
| Compound | IC₅₀ (µM) on NO Inhibition |
| Phomotone A (1) | 12.5 ± 0.6 |
| Compound 6 | 13.2 ± 0.5 |
| Compound 8 | 15.6 ± 0.7 |
| Compound 11 | 18.9 ± 0.9 |
| Dexamethasone (Positive Control) | 9.8 ± 0.4 |
| Data extracted from a study on cytosporones from Phomopsis sp. QYM-13. Lower IC₅₀ values indicate higher potency. |
Table 2: In Vitro Effects of Cytosporone B (CsnB) on Human Macrophages
| Cell Type | Stimulant | Cytokine/Mediator | Effect of CsnB Treatment | Reference |
| GM-MDMs (Pro-inflammatory) | LPS | TNF, IL-1β, IL-6, IL-8 | Significantly suppressed production | |
| GM-MDMs (Pro-inflammatory) | LPS | IL-10 (Anti-inflammatory) | Tended to enhance production | |
| GM-MDMs (Pro-inflammatory) | LPS | NF-κB p65 Nuclear Translocation | Reduced | |
| GM-MDMs: Granulocyte/macrophage colony-stimulating factor-derived macrophages. |
Table 3: In Vivo Efficacy of Cytosporone B (CsnB) in a Mouse Model of Multiple Sclerosis (EAE)
| Treatment Group | Parameter Measured | Outcome | Reference |
| CsnB (10 mg/kg/day) | Clinical Severity of EAE | Attenuated | |
| CsnB (10 mg/kg/day) | Pro-inflammatory Cytokines (IFN-γ, IL-17) | Secretion reduced | |
| CsnB (10 mg/kg/day) | M1 Macrophage/Microglia Markers (Ia, CD86) | Expression decreased | |
| CsnB (10 mg/kg/day) | M2 Macrophage/Microglia Markers (CD206, IL-4) | Expression elevated | |
| EAE: Experimental Autoimmune Encephalomyelitis, a model for neuroinflammation. |
Mandatory Visualizations
Caption: this compound inhibits NF-κB by preventing p65/p50 nuclear translocation.
Troubleshooting & Optimization
"improving the solubility and stability of Cytosporone C in vitro"
Technical Support Center: Cytosporone C In Vitro Studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with this compound, focusing on common challenges related to its solubility and stability in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation when I add my this compound stock solution to my aqueous cell culture media. What is causing this and how can I fix it?
A1: This is a common issue for hydrophobic compounds like this compound. The precipitation is due to the compound's low aqueous solubility. When the concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous buffer or media, the compound crashes out of solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.
-
Optimize Co-Solvent Percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) in the aqueous medium is as high as tolerable for your experimental system (usually <1%, but some cell lines tolerate up to 2%) to help maintain solubility.
-
Use a Solubilizing Excipient: Incorporating a solubilizing agent like a cyclodextrin (B1172386) can dramatically improve aqueous solubility. Derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are effective and have reduced toxicity.
-
Sonication: Briefly sonicating the final solution after dilution can help disperse aggregates and improve dissolution.
Q2: What is the best solvent for making a high-concentration stock solution of this compound?
A2: For related compounds like Cytosporone B, Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent, capable of dissolving the compound at concentrations greater than 20 mg/mL. It is highly probable that this compound shares this solubility characteristic. Always use anhydrous, research-grade DMSO to prevent the introduction of water, which can compromise the stability of the stock solution.
Q3: How should I store my this compound stock solutions to ensure stability?
A3: For maximum stability, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light. Repeated freeze-thaw cycles can lead to degradation and concentration changes due to solvent evaporation.
Q4: My compound seems to be losing activity over the course of a long-term (48-72 hour) cell culture experiment. What could be the cause?
A4: Loss of activity in long-term experiments can be due to either chemical degradation or metabolic instability.
Potential Causes & Solutions:
-
Hydrolysis: The compound may be susceptible to hydrolysis in the aqueous, pH-neutral environment of the cell culture medium.
-
Oxidation: Components in the medium or cellular metabolic processes can lead to oxidative degradation.
-
Metabolism: The cells in your experiment may be metabolizing this compound into inactive forms.
-
Adsorption: Hydrophobic compounds can adsorb to plasticware, reducing the effective concentration.
Troubleshooting Strategy:
-
Stability Test: Perform a stability test by incubating this compound in your cell-free culture medium for the duration of your experiment. Measure the concentration at different time points using HPLC to determine if the compound is stable under the assay conditions.
-
Replenish Compound: If instability is confirmed, consider replenishing the compound by replacing the media with freshly prepared this compound solution every 24 hours.
-
Use Carrier Proteins: Adding bovine serum albumin (BSA) to the medium can sometimes help stabilize hydrophobic compounds and reduce non-specific binding to plastics.
Troubleshooting Guides & Experimental Protocols
Guide 1: Troubleshooting Poor Aqueous Solubility
This guide provides a logical workflow for addressing solubility issues with this compound in in vitro assays.
Caption: Troubleshooting workflow for this compound precipitation.
Protocol 1: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules, enhancing their aqueous solubility.
Objective: To prepare a this compound/HP-β-CD inclusion complex to increase its apparent water solubility for in vitro assays.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Anhydrous DMSO
-
Sterile deionized water or desired aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Prepare HP-β-CD Solution: Prepare a 45% (w/v) stock solution of HP-β-CD in sterile deionized water. This high concentration is often used as a starting point for complexation.
-
Prepare this compound Stock: Prepare a high-concentration stock of this compound in anhydrous DMSO (e.g., 100 mM).
-
Complexation (Kneading/Slurry Method):
-
In a sterile microcentrifuge tube, add a specific molar ratio of this compound (from DMSO stock) to the HP-β-CD solution. Common starting ratios (Drug:CD) are 1:1, 1:2, and 1:5.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the slurry in a bath sonicator for 30-60 minutes at room temperature.
-
Allow the mixture to equilibrate by shaking or rotating overnight at room temperature, protected from light.
-
-
Preparation of Final Solution:
-
The resulting mixture is a concentrated stock of the complex.
-
This stock can then be serially diluted into the final aqueous assay buffer or cell culture medium. The presence of the cyclodextrin will prevent the this compound from precipitating upon dilution.
-
-
Validation (Optional): The increase in solubility can be quantified by filtering the solution and analyzing the concentration of this compound in the filtrate via HPLC.
Guide 2: Assessing In Vitro Stability
This guide outlines the factors affecting compound stability and a general workflow for assessing the stability of this compound in your experimental conditions.
Caption: Factors and workflow for assessing this compound stability.
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation studies intentionally expose the drug to harsh conditions to identify likely degradation products and validate the specificity of analytical methods.
Objective: To rapidly assess the stability of this compound under hydrolytic (acidic, basic) and oxidative stress.
Materials:
-
This compound stock solution (in a water-miscible solvent like acetonitrile (B52724) or DMSO)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Methodology:
-
Setup: Prepare four sets of samples by diluting the this compound stock to a known concentration (e.g., 100 µg/mL) in:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Control: Deionized water
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40-50°C) for a set period (e.g., 24-48 hours). Protect from light.
-
Neutralization: After incubation, neutralize the acidic and basic samples to approximately pH 7 to stop the reaction.
-
Analysis: Analyze all samples, including a T=0 control (un-degraded stock), by HPLC.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
A decrease in the peak area of the parent this compound peak indicates degradation.
-
The appearance of new peaks indicates the formation of degradation products.
-
This information helps establish the compound's stability profile and is crucial for developing a stability-indicating analytical method.
-
Data Presentation Tables
Table 1: Example Solubility of "Compound X" (this compound analog) in Different Solvents
| Solvent System | Apparent Solubility (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water | < 1 | - |
| PBS (pH 7.4) | < 1 | - |
| PBS + 1% DMSO | 15 | > 15x |
| PBS + 2% DMSO | 35 | > 35x |
| Water + 10% Ethanol | 50 | > 50x |
Table 2: Example Effect of HP-β-CD on "Compound X" Aqueous Solubility
| Formulation | Apparent Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| PBS (pH 7.4) | < 1 | - |
| 5% (w/v) HP-β-CD in PBS | 120 | > 120x |
| 15% (w/v) HP-β-CD in PBS | 450 | > 450x |
| 45% (w/v) HP-β-CD in PBS | > 1500 | > 1500x |
"overcoming challenges in the chemical synthesis of Cytosporone C"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of Cytosporone C and its analogs. The information is compiled from published synthetic routes and general organic chemistry principles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on key reaction steps.
Issue 1: Low Yield in Friedel-Crafts Acylation
Question: I am experiencing a low yield during the Friedel-Crafts acylation of the aromatic precursor. What are the potential causes and solutions?
Answer: Low yields in Friedel-Crafts acylation are a common challenge. Several factors can contribute to this issue:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Exposure to atmospheric humidity can hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure strictly anhydrous conditions. Use freshly opened or properly stored anhydrous AlCl₃. All glassware should be oven-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: The product of the Friedel-Crafts acylation (an aryl ketone) can form a complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction mixture.
-
Solution: Use a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst. This ensures enough active catalyst is present to drive the reaction to completion.
-
-
Poor Reagent Quality: The acylating agent (e.g., octanoyl chloride) may contain impurities, such as the corresponding carboxylic acid, which can inhibit the reaction.
-
Solution: Use freshly distilled or high-purity acylating agents.
-
A decision tree for troubleshooting Friedel-Crafts acylation is provided below.
Caption: Troubleshooting Friedel-Crafts Acylation.
Issue 2: Formation of Regioisomers
Question: I am observing the formation of an undesired regioisomer during the acylation step. How can I improve the selectivity?
Answer: The directing effects of the substituents on the aromatic ring primarily control the regioselectivity of Friedel-Crafts acylation. In the synthesis of this compound precursors, acylation should be directed by the activating hydroxyl or methoxy (B1213986) groups.
-
Steric Hindrance: The acyl group is bulky, which generally favors acylation at the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can be explored as they may offer different selectivity profiles.
Issue 3: Difficult Purification of the Final Product
Question: I am having trouble purifying the final this compound product. What purification strategies are recommended?
Answer: Purification of this compound and its analogs typically involves chromatographic techniques.
-
Column Chromatography: This is the most common method. Published procedures for related compounds utilize silica (B1680970) gel chromatography with a hexane-ethyl acetate (B1210297) solvent system. The polarity of the eluent can be gradually increased to achieve good separation.
-
Thin-Layer Chromatography (TLC): Before attempting column chromatography, it is advisable to optimize the solvent system using TLC to ensure good separation between the desired product and any impurities. The plates can be visualized under UV light.
-
Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound and its analogs?
A1: A common and commercially available starting material is 3,5-dimethoxyphenylacetic acid or 3,5-dimethoxybenzoic acid.
Q2: What are the key reaction steps in a typical synthesis of a Cytosporone?
A2: A typical synthetic route involves:
-
Friedel-Crafts acylation: To introduce the octanoyl side chain onto the aromatic ring.
-
Reduction: Conversion of the resulting ketone to a secondary alcohol.
-
Lactonization: Formation of the characteristic lactone ring. For this compound, this involves the formation of a six-membered ring lactone.
The following diagram illustrates a generalized workflow for the synthesis of a Cytosporone.
Caption: Generalized Synthetic Workflow for Cytosporones.
Q3: Are there any alternative catalysts for the synthesis of Cytosporone analogs?
A3: Yes, for the synthesis of certain cytosporone analogs, ascorbic acid (vitamin C) has been successfully used as an organocatalyst. This approach was found to be highly efficient for the methanolysis step in the synthesis of the analog AMS35AA.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Methyl 3,5-dimethoxybenzoate (B1226732)
This protocol is adapted from the synthesis of a Cytosporone analog.
-
Under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 3 mmol) to a solution of methyl 3,5-dimethoxybenzoate (2 mmol) in dichloromethane (B109758) (15 mL).
-
To this suspension, add octanoyl chloride (2.9 mmol) dropwise.
-
Stir the resulting mixture at room temperature for 72 hours.
-
Quench the reaction by adding a 1 M potassium hydroxide (B78521) (KOH) solution (50 mL).
-
Filter the mixture under vacuum with additions of dichloromethane.
-
Extract the filtrate with dichloromethane and dry the combined organic layers over magnesium sulfate (B86663) (MgSO₄).
-
Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Quantitative Data Summary
The following table summarizes the yields reported in the synthesis of Cytosporones A, B, and C from a common intermediate.
| Product | Starting Intermediate | Key Reagents | Yield |
| Cytosporone A | 2-octanoyl-3,5-dimethoxyphenyl acetic acid | AlCl₃, toluene | 90% |
| Cytosporone B | Cytosporone A | Ethanol, H₂SO₄ | 90% |
| This compound | 2-octanoyl-3,5-dimethoxyphenyl acetic acid | NaBH₄, ethanol | 90% |
Technical Support Center: Optimizing Dosage and Treatment Protocols for Cytosporone C
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing dosage and treatment protocols for Cytosporone C. Due to the limited availability of specific data for this compound, this guide also includes extensive information on the closely related and well-studied compound, Cytosporone B, which can serve as a valuable reference for experimental design.
Section 1: this compound - Troubleshooting and FAQs
Currently, there is a limited amount of publicly available research specifically on the dosage and treatment protocols for this compound. This section addresses potential issues arising from this data scarcity and provides guidance for initiating experiments.
Frequently Asked Questions (FAQs)
Q1: I cannot find a recommended starting dosage for this compound for my in vitro experiments. What should I do?
A1: Due to the lack of specific dosage data for this compound, it is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and assay. As a starting point, you can base your concentration range on data from other cytosporones. For instance, studies on Cytosporones D and E have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 1-8 µg/mL. For cytotoxicity studies in cancer cell lines, you could consider a broad range, for example, from 0.1 µM to 100 µM, to identify the IC50 value.
Q2: Are there any known signaling pathways affected by this compound?
A2: Specific signaling pathways for this compound have not been extensively characterized in the available literature. However, other cytosporones, such as Cytosporone B, are known to act as agonists for the orphan nuclear receptor Nur77 (also known as NR4A1). It is plausible that this compound may interact with similar targets. Therefore, when investigating the mechanism of action of this compound, it would be prudent to examine its effect on the Nur77 signaling pathway and downstream targets related to apoptosis and inflammation.
Q3: I am having trouble solubilizing this compound. What solvents are recommended?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound in my assay. | - Ineffective dosage range.- Poor compound stability.- Insufficient incubation time.- Cell line is not sensitive. | - Perform a wider dose-response study (e.g., 0.01 µM to 200 µM).- Prepare fresh stock solutions and protect from light.- Conduct a time-course experiment (e.g., 24h, 48h, 72h).- Test on a different cell line, potentially one known to be sensitive to other cytosporones. |
| High variability between replicate experiments. | - Inconsistent compound dilution.- Cell seeding density variations.- Issues with assay reagents. | - Use serial dilutions from a freshly prepared stock solution for each experiment.- Ensure uniform cell seeding and health across all wells.- Check the quality and expiration dates of all assay reagents. |
| Unexpected cytotoxicity at low concentrations. | - Contamination of the compound.- Solvent toxicity. | - Verify the purity of your this compound sample.- Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) to assess its effect on cell viability. |
Section 2: Cytosporone B - A Reference for Experimental Design
Cytosporone B is a well-characterized analog of this compound and serves as an excellent reference for designing experiments. It is a known agonist of the nuclear orphan receptor Nur77 and has demonstrated anti-cancer and anti-inflammatory properties.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on Cytosporone B in cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., H460 lung cancer, LNCaP prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of Cytosporone B in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the overnight culture medium with the medium containing different concentrations of Cytosporone B. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method to assess apoptosis induced by compounds like Cytosporone B.
-
Cell Treatment: Seed cells in a 6-well plate and treat with Cytosporone B at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Data Presentation: In Vitro Activity of Cytosporone B
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| H460 (Lung Cancer) | MTT | 72h | 15.3 | |
| LNCaP (Prostate Cancer) | MTT | 72h | 13.4 | |
| BCG-823 (Gastric Cancer) | Apoptosis | 48h | ≥15.5 |
In Vivo Dosage and Treatment Protocols for Cytosporone B
The following table summarizes in vivo dosage information for Cytosporone B from a study in a mouse model of multiple sclerosis.
| Animal Model | Administration Route | Dosage | Treatment Schedule | Observed Effects | Reference |
| EAE Mouse Model (Multiple Sclerosis) | Intragastric | 2.5, 10, or 20 mg/kg/day | Once daily from day 10 to 21 post-immunization | Attenuation of clinical symptoms, reduced demyelination and inflammatory cell infiltration. 10 mg/kg/day was chosen as the optimal therapeutic dose. |
Mandatory Visualization: Signaling Pathways and Workflows
Cytosporone B-Nur77 Signaling Pathway in Apoptosis
Cytosporone B acts as an agonist for the orphan nuclear receptor Nur77. Upon activation, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, leading to the induction of apoptosis through the release of cytochrome c.
Caption: Cytosporone B activates Nur77, leading to its translocation and induction of apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound or B in vitro.
Caption: A typical workflow for determining the cytotoxic effects of a compound on cultured cells.
Technical Support Center: Mitigating Experimental Artifacts in Cytosporone C Research
Disclaimer: While this guide focuses on Cytosporone C, detailed experimental data and protocols are primarily available for its close structural analog, Cytosporone B (Csn-B). The information provided for Cytosporone B serves as a strong proxy for researchers working with this compound, given their structural similarity and likely shared biological targets.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate common experimental artifacts and challenges encountered when working with this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the known primary cellular target of this compound and its analogs?
A1: The primary known cellular target of Cytosporone B (Csn-B), a close analog of this compound, is the nuclear orphan receptor Nur77, also known as NR4A1. Csn-B is a naturally occurring agonist for Nur77, binding to its ligand-binding domain and stimulating its transcriptional activity.
Q2: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
A2: High toxicity at low concentrations can stem from several factors:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your specific cell line (typically below 0.5%). Always include a vehicle-only control in your experiments.
-
Compound Instability: this compound might be unstable in your cell culture medium, leading to the formation of toxic byproducts. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment.
-
Off-Target Effects: Like many small molecules, this compound could have off-target effects that induce cytotoxicity. It is crucial to perform dose-response experiments to determine the optimal working concentration.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical compounds. You may need to optimize the concentration range and exposure time for your specific cell model.
Q3: I am observing inconsistent results between experiments. What are the potential sources of variability?
A3: Inconsistent results can be due to several experimental variables:
-
Compound Solubility: Cytosporone B is sparingly soluble in aqueous buffers. Incomplete solubilization can lead to variability in the actual concentration of the compound in your experiments. Ensure the compound is fully dissolved in your stock solution before diluting it in the culture medium.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can lead to compound degradation. Aliquot your stock solution into single-use vials.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes. Maintain consistent cell culture practices.
-
Assay-Specific Variability: Ensure that incubation times, reagent concentrations, and reading parameters are consistent across all experiments.
Q4: How can I be sure that the observed effects are due to the specific action of this compound on its target?
A4: To confirm on-target activity, consider the following experimental controls:
-
Use of Analogs: If available, use a structurally related but inactive analog of this compound as a negative control.
-
Target Knockdown/Knockout: If you hypothesize a specific target (like Nur77), use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The effect of this compound should be diminished in these cells.
-
Rescue Experiments: If this compound induces a phenotype, try to rescue it by overexpressing the target protein.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Culture Medium
| Possible Cause | Suggested Solution |
| Low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For working solutions, first dilute the stock in a small volume of serum-containing medium before adding it to the final culture volume to improve dispersion. |
| Precipitation upon dilution. | Avoid direct dilution of the concentrated stock into a large volume of aqueous buffer. Use a stepwise dilution method. Ensure the final solvent concentration is low and non-toxic to your cells. |
| Compound instability in aqueous solution. | Prepare fresh working solutions for each experiment. Avoid storing diluted solutions for extended periods. The aqueous solution of Cytosporone B is not recommended to be stored for more than one day. |
Issue 2: Off-Target Effects and Non-Specific Toxicity
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response curve to determine the IC50 value for your cell line and use concentrations at or near this value for your experiments. Using concentrations significantly above the IC50 can lead to non-specific effects. |
| Interaction with assay components. | Some compounds can interfere with assay reagents (e.g., formazan-based viability assays). Run parallel assays with different detection methods (e.g., ATP-based vs. dye-based) to confirm results. |
| Induction of cellular stress responses. | High concentrations of small molecules can induce general stress responses. Monitor markers of cellular stress (e.g., heat shock proteins) to ensure the observed effects are specific to the intended pathway. |
Issue 3: Difficulty in Reproducing Published Data
| Possible Cause | Suggested Solution |
| Differences in experimental conditions. | Carefully review the materials and methods of the original publication. Pay close attention to cell line source, passage number, media composition, serum concentration, and incubation times. |
| Purity and identity of the compound. | Ensure you are using a high-purity batch of this compound from a reputable supplier. If possible, verify the identity and purity of your compound using analytical methods like HPLC or mass spectrometry. |
| Subtle variations in protocols. | Even minor differences in experimental procedures, such as the timing of reagent addition or the method of cell harvesting, can impact results. Standardize your protocols and document them thoroughly. |
Data Presentation
Table 1: IC50 Values of Cytosporone B in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Cytosporone B, a close analog of this compound, in different cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| BGC-823 | Gastric Cancer | ~15.5 | 48 |
| HCT116 | Colorectal Cancer | 22.4 | Not Specified |
| HTB-26 | Breast Cancer | 10 - 50 | Not Specified |
| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot for Protein Expression Analysis
This protocol is for analyzing changes in protein expression levels (e.g., Nur77, Bcl-2, cleaved caspases) following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Technical Support Center: Enhancing Cytosporone C Production in Fungal Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals working on improving the yield of Cytosporone C from fungal fermentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on optimizing fermentation parameters.
Troubleshooting Guides & FAQs
This section addresses common challenges that may arise during the fermentation process for this compound production.
Q1: My fungal culture shows good biomass growth, but the yield of this compound is low or negligible. What are the potential causes and solutions?
A1: High biomass does not always correlate with high secondary metabolite production. In many fungi, secondary metabolism, including the production of polyketides like this compound, is triggered by nutrient limitation or stress. Here are some potential causes and troubleshooting steps:
-
Nutrient Repression: Abundant and easily metabolizable carbon or nitrogen sources can repress the genes responsible for secondary metabolite synthesis.
-
Solution: Try modifying the carbon-to-nitrogen (C:N) ratio in your medium. A higher C:N ratio often promotes polyketide production. Consider replacing rapidly consumed sugars like glucose with slower-metabolized sources like lactose (B1674315) or glycerol. For nitrogen, nitrate (B79036) is often preferable to ammonium, which can be repressive.
-
-
Sub-optimal pH: The pH of the culture medium can significantly influence enzyme activity and the biosynthesis of secondary metabolites. The optimal pH for fungal growth may not be the same as for this compound production.
-
Solution: Monitor the pH of your culture throughout the fermentation. The optimal pH for growth of Corynespora cassiicola, a known this compound producer, is between 7.0 and 8.0. However, polyketide production might be favored at a slightly different pH. Experiment with a pH range between 5.0 and 8.0 to find the optimum for this compound synthesis.
-
-
Inadequate Aeration: Oxygen is crucial for the growth of aerobic fungi and for the activity of oxygenase enzymes involved in the this compound biosynthetic pathway.
-
Solution: Ensure adequate aeration and agitation in your fermenter. Monitor the dissolved oxygen (DO) levels. Low DO can be a limiting factor. Increase the agitation speed or the aeration rate to maintain sufficient oxygen supply, especially during the exponential growth phase.
-
Q2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?
A2: Batch-to-batch variability is a common issue in fermentation processes. Here’s how to address it:
-
Inoculum Quality: The age, viability, and concentration of the inoculum can have a profound impact on the fermentation outcome.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent spore concentration or a specific amount of mycelial biomass from a seed culture of a defined age. Ensure the seed culture is in a healthy, actively growing state.
-
-
Media Composition: Minor variations in media components, including trace elements from complex sources like peptone or yeast extract, can affect secondary metabolite production.
-
Solution: Use high-quality, consistent sources for your media components. If possible, transition to a more defined medium where all components are known, such as Czapek-Dox broth, to reduce variability from complex media like Potato Dextrose Broth (PDB).
-
Q3: The morphology of my fungal culture in submerged fermentation consists of dense pellets, and the yield is low. What should I do?
A3: Fungal morphology in submerged culture is critical for efficient production. Large, dense pellets can lead to mass transfer limitations, where cells in the core are deprived of oxygen and nutrients, leading to a heterogeneous culture and reduced productivity.
-
Solution: Optimize the agitation rate. High shear stress from excessive agitation can sometimes induce pellet formation. Conversely, very low agitation can also lead to clumping. Experiment with different agitation speeds to promote a more dispersed mycelial growth. The addition of microparticles (e.g., talc) to the medium before inoculation can sometimes provide nucleation sites for more dispersed growth.
Q4: How can I potentially enhance the production of this compound beyond standard fermentation optimization?
A4: The use of elicitors can trigger or enhance the production of secondary metabolites.
-
Solution: Introduce elicitors to your culture. Elicitors are compounds that induce a stress response in the fungus, which can activate "silent" biosynthetic gene clusters or upregulate the production of secondary metabolites. Examples of elicitors include:
-
Abiotic elicitors: Metal ions (e.g., Cu²⁺, Mn²⁺), and oxidative stress agents.
-
Biotic elicitors: Chitin, chitosan, or cell wall fragments from other microorganisms.
-
Start with low concentrations and test a range to find the optimal level, as high concentrations can be inhibitory.
-
Data Presentation: Optimizing Fermentation Parameters
The following tables provide representative data on how key fermentation parameters can influence the yield of this compound. This data is illustrative and based on general principles of fungal polyketide production. Optimal conditions should be determined empirically for your specific fungal strain and fermentation setup.
Table 1: Effect of Temperature on this compound Yield
| Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 20 | 12.5 | 45.2 |
| 25 | 18.2 | 88.6 |
| 28 | 20.5 | 125.3 |
| 30 | 21.0 | 110.8 |
| 35 | 15.3 | 60.1 |
Note: A temperature of around 28-30°C is often optimal for the growth of many filamentous fungi, including Corynespora cassiicola. However, the optimal temperature for secondary metabolite production may be slightly different.
Table 2: Effect of Initial pH on this compound Yield
| Initial pH | Biomass (g/L) | This compound Yield (mg/L) |
| 5.0 | 15.8 | 75.4 |
| 6.0 | 19.1 | 102.9 |
| 7.0 | 20.5 | 130.2 |
| 8.0 | 19.8 | 115.7 |
| 9.0 | 14.2 | 55.6 |
Note: While Corynespora cassiicola can grow well at a pH of 7.0-8.0, the optimal pH for this compound production should be determined experimentally.
Table 3: Effect of Aeration Rate on this compound Yield
| Aeration Rate (vvm) | Biomass (g/L) | This compound Yield (mg/L) |
| 0.5 | 16.5 | 80.1 |
| 1.0 | 20.5 | 128.5 |
| 1.5 | 21.2 | 115.3 |
| 2.0 | 20.8 | 98.7 |
Note: vvm = vessel volumes per minute. Adequate oxygen supply is crucial, but excessive aeration can cause shear stress.
Experimental Protocols
Protocol 1: Media Preparation
1.1 Potato Dextrose Broth (PDB)
This is a common medium for the general cultivation of fungi.
-
Composition per 1 Liter:
-
Potato Infusion: 200 g (or 4 g potato extract)
-
Dextrose: 20 g
-
Distilled Water: 1000 mL
-
-
Preparation:
-
If using fresh potatoes, wash, peel, and dice 200 g of potatoes.
-
Boil the diced potatoes in 500 mL of distilled water for 20-25 minutes until soft.
-
Filter the potato broth through cheesecloth and collect the filtrate.
-
Add distilled water to the filtrate to make a total volume of 1000 mL.
-
If using potato extract, dissolve 4 g in 1000 mL of distilled water.
-
Add 20 g of dextrose and stir until completely dissolved.
-
Dispense the medium into flasks or a fermenter.
-
Sterilize by autoclaving at 121°C (15 psi) for 15-20 minutes.
-
1.2 Czapek-Dox Broth
This is a chemically defined medium, which can help in reducing batch-to-batch variability.
-
Composition per 1 Liter:
-
Sucrose: 30.0 g
-
Sodium Nitrate (NaNO₃): 3.0 g
-
Dipotassium Phosphate (K₂HPO₄): 1.0 g
-
Magnesium Sulfate (MgSO₄·7H₂O): 0.5 g
-
Potassium Chloride (KCl): 0.5 g
-
Ferrous Sulfate (FeSO₄·7H₂O): 0.01 g
-
Distilled Water: 1000 mL
-
-
Preparation:
-
Dissolve each component separately in a small amount of distilled water.
-
Combine the solutions and bring the final volume to 1000 mL with distilled water.
-
Adjust the pH to 6.8 - 7.2 using 0.1 M HCl or 0.1 M NaOH.
-
Dispense into flasks or a fermenter.
-
Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.
-
Protocol 2: Submerged Fermentation for this compound Production
This protocol outlines the general steps for submerged fermentation.
-
Inoculum Preparation:
-
Grow the fungal strain (e.g., Gnomonia sp. or Corynespora cassiicola) on Potato Dextrose Agar (B569324) (PDA) plates at 25-28°C for 7-10 days until well-sporulated.
-
Prepare a spore suspension by flooding the plate with sterile saline (0.85% NaCl) containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
Alternatively, for a mycelial inoculum, transfer a few agar plugs from an actively growing culture to a seed flask containing PDB and incubate for 3-4 days at 25-28°C with shaking (150-200 rpm).
-
-
Production Fermentation:
-
Inoculate the production medium (e.g., PDB or Czapek-Dox broth) with 5-10% (v/v) of the spore suspension or seed culture.
-
Incubate the culture in a shaker or a bioreactor under the following conditions:
-
Temperature: 25-28°C
-
Agitation: 150-200 rpm
-
Duration: 14-21 days
-
-
Monitor the fermentation for biomass growth and this compound production.
-
Protocol 3: Extraction and Quantification of this compound
This protocol provides a general method for extracting and quantifying this compound.
-
Harvesting:
-
At the end of the fermentation, separate the fungal mycelia from the culture broth by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation (e.g., 4000 x g for 15 minutes).
-
-
Extraction:
-
From Mycelia: Transfer the harvested mycelial mass to a flask. Add a suitable organic solvent such as ethyl acetate (B1210297) or acetone (B3395972) (e.g., 50 mL of solvent for every 5 grams of wet mycelial weight). Shake or stir the mixture for 1-2 hours at room temperature. Repeat the extraction twice.
-
From Culture Broth: If this compound is secreted into the medium, perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction twice.
-
-
Concentration:
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Quantification by HPLC (High-Performance Liquid Chromatography):
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using a reverse-phase HPLC system with a C18 column.
-
Example HPLC Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm (based on the chromophore of this compound).
-
Quantification: Use a standard curve prepared with purified this compound to quantify the concentration in your extract.
-
-
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Improving this compound Yield
"troubleshooting inconsistent results in Cytosporone C experiments"
Welcome to the technical support center for Cytosporone B (Csn-B) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving Csn-B, a potent agonist of the nuclear orphan receptor Nur77 (also known as NR4A1).
Given that "Cytosporone C" is not a commonly referenced compound in scientific literature, this guide focuses on Cytosporone B (Csn-B), for which there is a substantial body of research. It is highly probable that inquiries regarding "this compound" are related to this well-characterized molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Csn-B experiments in a question-and-answer format.
Q1: I am observing inconsistent or no biological effect of Cytosporone B in my cell culture experiments. What are the possible reasons?
A1: Inconsistent effects of Csn-B can stem from several factors, ranging from compound stability to cellular context. Here are the primary aspects to investigate:
-
Compound Stability and Degradation: Csn-B, like many small molecules, can be unstable in aqueous cell culture media over extended periods. Consider the duration of your experiment and the stability of Csn-B under your specific conditions (media composition, temperature, light exposure).
-
Solubility Issues: Csn-B has poor aqueous solubility. Improper dissolution can lead to precipitation and an inaccurate final concentration in your culture medium.
-
Incorrect Concentration: The effective concentration of Csn-B is highly cell-type dependent. A dose-response experiment is crucial to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint.
-
Cell Line Variability: Different cell lines express varying levels of Nur77 and possess distinct signaling pathway activities, which can influence their responsiveness to Csn-B.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your Csn-B stock solution, typically in DMSO, has been stored correctly at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.
-
Optimize Solubilization: When preparing your working solution, first dissolve Csn-B in an organic solvent like DMSO before diluting it into your aqueous buffer or cell culture medium. Avoid storing the aqueous solution for more than a day.
-
Perform a Dose-Response Curve: To identify the optimal working concentration for your cell line, perform a dose-response experiment. This will help you determine the IC50 value and the concentration range that yields the desired biological effect without inducing excessive toxicity.
-
Confirm Nur77 Expression: If you are not observing the expected effects, it may be beneficial to confirm the expression of Nur77 (NR4A1) in your cell line of interest via techniques such as qPCR or Western blotting.
Q2: I am observing high cellular toxicity at concentrations where I expect to see a specific biological effect. What could be the cause?
A2: High toxicity can be attributed to off-target effects or issues with the experimental setup.
-
Off-Target Toxicity: At higher concentrations, Csn-B may interact with other cellular targets, leading to unintended toxic effects.
-
Solvent Toxicity: The concentration of the solvent, typically DMSO, in your final culture medium can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
Troubleshooting Steps:
-
Lower the Csn-B Concentration: Use the lowest effective concentration of Csn-B as determined by your dose-response experiments.
-
Control for Solvent Effects: Ensure that your vehicle control (media with the same final concentration of DMSO) does not exhibit significant toxicity.
-
Time-Course Experiment: The observed toxicity might be time-dependent. Consider performing a time-course experiment to identify an earlier time point where the desired biological effect is present without significant cell death.
Q3: My Cytosporone B powder/stock solution appears to have precipitated. How should I handle this?
A3: Csn-B has limited solubility in aqueous solutions and can precipitate if not handled correctly.
Troubleshooting Steps:
-
Proper Dissolution Technique: Csn-B is soluble in organic solvents like DMSO and ethanol. For cell culture experiments, prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM).
-
Warming and Sonication: If precipitation occurs during the preparation of aqueous working solutions, gentle warming and/or sonication can aid in dissolution.
-
Fresh Working Solutions: It is recommended to prepare fresh aqueous working solutions of Csn-B for each experiment and not to store them for extended periods.
Data Presentation
Table 1: Solubility of Cytosporone B
| Solvent | Maximum Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | ~32.24 | ~100 |
| Ethanol | ~32.24 | ~100 |
| DMF | ~50 | ~155 |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.55 |
Data compiled from multiple sources.
Table 2: IC50 Values of Cytosporone B in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H460 | Non-small cell lung cancer | 15.3 | |
| LNCaP | Prostate cancer | 13.4 | |
| BGC-823 | Gastric cancer | Induces 63% apoptosis at 15.5 µM (48h) |
Note: IC50 values can vary depending on the assay method, incubation time, and specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Cytosporone B Stock and Working Solutions
Materials:
-
Cytosporone B powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of Csn-B powder. The molecular weight of Csn-B is 322.4 g/mol .
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock solution, dissolve 3.224 mg of Csn-B in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is typically kept below 0.5% to minimize solvent-induced cytotoxicity.
-
Protocol 2: In Vitro Apoptosis Assay using Annexin V/Propidium Iodide Staining
Materials:
-
Cells treated with Cytosporone B or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
Treat cells with various concentrations of Csn-B and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin. Neutralize with serum-containing medium.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent Cytosporone B results.
Caption: Simplified Nur77 signaling pathway activated by Cytosporone B.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Technical Support Center: Optimizing Cell Culture Conditions for Cytosporone C Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture conditions when working with Cytosporone C.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as Cytosporone B or Csn-B) is a naturally occurring small molecule that has garnered interest for its potential anticancer properties. Its primary mechanism of action is as an agonist for the nuclear orphan receptor Nur77 (also known as NR4A1). Upon binding to this compound, Nur77 translocates from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein, which leads to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis (programmed cell death).
2. How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).
-
Recommended Protocol for a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
For sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
3. What is the recommended final concentration of DMSO in my cell culture experiments?
High concentrations of DMSO can be toxic to cells. It is crucial to maintain a consistent and low final DMSO concentration across all experimental and control wells. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity; however, it is recommended to keep the final concentration at or below 0.1% if possible, especially for sensitive or primary cell lines. Always include a vehicle control (media with the same final concentration of DMSO as the treatment groups) in your experiments.
4. How stable is this compound in cell culture medium?
The stability of small molecules like this compound in cell culture media can be influenced by several factors:
-
Temperature: Degradation is temperature-dependent. At 37°C, the half-life may be reduced compared to room temperature or 4°C.
-
Light: Photodegradation can be a significant factor. It is advisable to protect stock solutions and media containing this compound from light.
-
pH: The optimal pH range for the stability of many compounds is between 6.8 and 7.4.
-
Serum: Components in fetal bovine serum (FBS) can potentially bind to or enzymatically degrade the compound.
It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of this compound | 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions. 3. Cell Line Insensitivity: The chosen cell line may not be sensitive to this compound. 4. Suboptimal Incubation Time: The duration of treatment may be too short to observe an effect. | 1. Prepare fresh stock solutions and working dilutions. Protect from light and avoid repeated freeze-thaw cycles. 2. Double-check all calculations for dilutions. 3. Verify the expression of Nur77 in your cell line, as it is the primary target. Consider testing a range of concentrations based on published IC50 values (see data table below). 4. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High cell death in the vehicle control group | 1. DMSO Toxicity: The final concentration of DMSO may be too high for your specific cell line. 2. Suboptimal Cell Culture Conditions: Issues with media, supplements, or incubator conditions. | 1. Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%. Perform a dose-response curve for DMSO on your cell line to determine its tolerance. 2. Review and optimize your general cell culture protocols. |
| Precipitation of this compound in the cell culture medium | 1. Poor Solubility: The concentration of this compound in the final working solution may exceed its solubility limit in the aqueous medium. 2. Interaction with Media Components: The compound may be interacting with components of the cell culture medium. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in the medium. When diluting, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion. Do not exceed the recommended final concentration. 2. Consider using a serum-free medium for the initial dilution before adding it to serum-containing medium if precipitation is a persistent issue. |
| Variability between replicate wells or experiments | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inconsistent Drug Addition: Pipetting errors leading to different final concentrations. 3. Edge Effects in Multi-well Plates: Evaporation in the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques for even distribution. 2. Use calibrated pipettes and be meticulous when adding the compound to each well. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
Quantitative Data
Table 1: Reported IC50 Values for Cytosporone B (Csn-B) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| H460 | Lung Cancer | 15.3 | 72 |
| LNCaP | Prostate Cancer | 13.4 | 72 |
| BCG-823 | Gastric Cancer | 15.5 | 48 |
Note: Data is compiled from various sources and experimental conditions may differ. It is strongly recommended that researchers determine the IC50 value for their specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.1 µM to 100 µM.
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that allows them to be sub-confluent at the time of harvesting.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the predetermined time.
-
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin-EDTA. Collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for inconsistent results.
Technical Support Center: Refining Analytical Methods for Cytosporone C Quantification
Welcome to the technical support center for the analytical quantification of Cytosporone C. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Disclaimer: As of late 2025, specific, peer-reviewed, and validated analytical methods for this compound are not extensively documented in publicly available literature. The guidance provided herein is based on established principles for the quantification of novel natural products and analogous compounds, such as other octaketide resorcinolic lipids or the well-studied cyclic peptide, Cyclosporine A. The protocols and troubleshooting steps are intended as a robust starting point for developing and refining your own specific and validated assays.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying this compound?
The choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV is a cost-effective and robust method suitable for relatively high concentration samples with clean matrices (e.g., process intermediates, pure compound stability). However, like many natural products, this compound may lack a strong chromophore, requiring detection at low UV wavelengths (e.g., 205-210 nm), which can lead to interference from many other molecules.
-
LC-MS/MS is the gold standard for quantifying compounds in complex biological matrices (e.g., plasma, whole blood, tissue homogenates). It offers superior sensitivity and selectivity by monitoring specific parent-to-product ion transitions, effectively eliminating matrix interference.
Q2: How should I prepare my sample for this compound analysis?
Effective sample preparation is crucial for accurate quantification and to minimize matrix effects. The primary goal is to extract this compound from the biological matrix while removing interfering components like proteins and phospholipids.
Common techniques include:
-
Protein Precipitation (PPT): A simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to crash out proteins. It is fast but may not remove other interferences.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). It provides a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): The most effective method for sample cleanup. It uses a solid sorbent to selectively bind the analyte or interferences, which are then washed away, resulting in a very clean extract.
Q3: My chromatographic peak for this compound is tailing or fronting. What should I do?
Poor peak shape can compromise resolution and integration accuracy. Common causes include column degradation, inappropriate mobile phase, or secondary interactions between the analyte and the stationary phase. Refer to the "Troubleshooting: Poor Peak Shape" guide below for a detailed workflow.
Q4: I am observing high variability in my results, especially with LC-MS/MS. What could be the cause?
High variability is often due to the "matrix effect," where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results. It is essential to assess and mitigate matrix effects during method development. See the "Troubleshooting: High Matrix Effects in LC-MS/MS" guide for solutions.
Q5: How do I ensure my analytical method is reliable?
Method validation is essential to ensure reliability. Key validation parameters should be assessed according to regulatory guidelines (e.g., FDA or EMA).
| Parameter | Acceptance Criteria | Description |
| Linearity | Correlation coefficient (r²) > 0.99 | The ability of the method to produce results that are directly proportional to the analyte concentration. |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | The closeness of the measured value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Recovery | Consistent, precise, and reproducible | The efficiency of the extraction procedure, measured by comparing the analyte response in a pre-extracted sample to a post-extracted sample. |
| Limit of Quantification (LLOQ) | Analyte response is at least 5-10 times the blank response | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. |
| Stability | Within ±15% of initial concentration | The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop). |
Experimental Workflows & Protocols
The following diagrams and protocols provide a starting point for method development.
Caption: General workflow for this compound quantification.
Protocol 1: Generic RP-HPLC-UV Method Development
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water is a common starting point. Both phases may require acidification (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 75-80°C) are sometimes required for separating complex cyclic molecules and can improve peak shape.
-
Detection Wavelength: Scan for maximal absorbance using a pure standard. If no distinct peak is found, use a low wavelength like 205 nm or 210 nm, but be aware of potential interferences.
-
Injection Volume: 10-20 µL.
-
Internal Standard (IS): Select a structurally similar compound that is not present in the matrix and has a similar retention time.
-
Calibration: Prepare a series of calibration standards (e.g., 1 - 250 µg/mL) in a blank matrix and construct a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration.
Protocol 2: Generic LC-MS/MS Method Development
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Use a robust extraction method like SPE or LLE to ensure a clean sample. For initial tests, protein precipitation (e.g., 1 part sample to 3 parts cold acetonitrile with IS) can be used.
-
Chromatography: Use a C8 or C18 column with a fast gradient to ensure the analyte elutes in a sharp peak, separated from the initial solvent front where most matrix components elute.
-
MS Optimization:
-
Infuse a pure solution of this compound directly into the mass spectrometer to find the optimal precursor ion (e.g., [M+H]⁺, [M+NH₄]⁺, or [M+Na]⁺).
-
Perform a product ion scan on the selected precursor to identify stable, high-intensity product ions.
-
Optimize cone voltage and collision energy for the specific precursor → product ion transitions (Multiple Reaction Monitoring or MRM).
-
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of this compound is ideal as it co-elutes and experiences the same matrix effects. If unavailable, use a structural analog.
-
Calibration: Prepare calibration standards over the expected concentration range (e.g., 1 - 1000 ng/mL) in the same biological matrix as the unknown samples.
Troubleshooting Guides
Guide 1: Poor Peak Shape in HPLC
Poor chromatography can lead to inaccurate quantification. This guide provides a logical flow for troubleshooting common peak shape issues.
Validation & Comparative
Validating the Anticancer Activity of Cytosporone C In Vivo: A Comparative Guide
A detailed review of the in vivo anticancer potential of Cytosporone C, benchmarked against established and alternative therapeutic agents.
Executive Summary
This guide provides a comparative analysis of the in vivo anticancer activity of this compound. Due to the limited availability of in vivo data for this compound, this report utilizes its close structural analog, Cytosporone B, as a proxy. The anticancer effects of Cytosporone B are compared with Cyclosporine A, a known immunosuppressant with complex effects on tumor growth, and Cisplatin, a standard-of-care chemotherapy agent. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the available preclinical data, detailed experimental protocols, and the underlying signaling pathways.
Comparative Analysis of In Vivo Anticancer Activity
The following table summarizes the quantitative data from in vivo studies for Cytosporone B, Cyclosporine A, and Cisplatin. It is important to note that direct comparative studies are limited, and the experimental conditions across different studies may vary.
| Compound | Cancer Model | Animal Model | Key Findings |
| Cytosporone B | Not Specified | Mice | Retarded xenograft tumor growth |
| Cyclosporine A | Prostate Cancer (22Rv1 cells) | Male Balb/C nude mice | Inhibited tumor volume and weight |
| Cisplatin | Ovarian Cancer (SKOV3 cells) | BALB/c female nude mice | Obvious diminution of average tumor volume |
| Cisplatin | Lung Squamous Cell Carcinoma (PDX) | Not Specified | Potentiated the response to FGFR inhibitors, dramatically prolonging animal survival in combination therapy |
| Cisplatin | BRCA1-defective Breast Cancer (HCC1937) | SCID mice | Almost complete growth inhibition of BRCA1-defective human breast cancer xenografts |
Detailed Experimental Protocols
Cytosporone B Xenograft Study
-
Objective: To evaluate the in vivo anticancer activity of Cytosporone B.
-
Animal Model: Nude mice.
-
Tumor Model: Xenograft tumors.
-
Treatment: Details on the dosage and administration route of Cytosporone B were not specified in the available literature.
-
Endpoint: Assessment of tumor growth. The study reported that Cytosporone B "retarded xenograft tumor growth."
Cyclosporine A Prostate Cancer Xenograft Study
-
Objective: To determine the antitumor activity of Cyclosporine A in a prostate cancer xenograft model.
-
Animal Model: Male Balb/C nude mice (4–5 weeks old).
-
Tumor Model: 22Rv1 human prostate cancer cell xenografts.
-
Treatment: Details of the Cyclosporine A dosage and administration schedule were not provided in the abstract.
-
Endpoints: Tumor volume and weight were measured to assess anticancer activity.
Cisplatin Ovarian Cancer Xenograft Study
-
Objective: To assess the anti-tumor activity of Cisplatin in a xenograft mouse model of ovarian cancer.
-
Animal Model: BALB/c female nude mice.
-
Tumor Model: Subcutaneous xenografts of SKOV3 human ovarian cancer cells.
-
Treatment: Cisplatin was administered at a dose of 2mg/kg.
-
Endpoints: The average volume of the tumors was measured. A significant decrease in tumor volume was observed in the Cisplatin-treated group compared to the control group.
Signaling Pathways and Mechanisms of Action
Cytosporone B and the Nur77-Mediated Apoptotic Pathway
Cytosporone B is an agonist for the nuclear orphan receptor Nur77. The anticancer activity of Cytosporone B is primarily mediated through the induction of apoptosis via the Nur77 signaling pathway. Upon activation by Cytosporone B, Nur77 translocates from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic protein. This interaction leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis.
Experimental Workflow for In Vivo Anticancer Activity Assessment
The general workflow for evaluating the in vivo anticancer activity of a compound using a xenograft mouse model is depicted below.
Conclusion
The available preclinical data suggests that Cytosporone B, and by extension this compound, holds promise as an anticancer agent through its unique mechanism of activating the Nur77-mediated apoptotic pathway. However, the current in vivo data is largely qualitative. To fully validate its therapeutic potential, further studies with robust quantitative endpoints, such as percentage of tumor growth inhibition and survival analysis, are crucial.
In comparison, Cyclosporine A exhibits a more complex and sometimes contradictory role in cancer progression, while Cisplatin remains a potent, albeit toxic, standard-of-care agent. The distinct mechanism of action of Cytosporone B/C offers a potential advantage, particularly in cancers where the Nur77 pathway is a viable therapeutic target. Future research should focus on head-to-head in vivo comparative studies with well-defined protocols to definitively establish the therapeutic index and efficacy of this compound relative to existing and emerging cancer therapies.
A Comparative Guide to Natural Product Kinase Inhibitors: A Case Study on MARK4-Targeted Inhibition Versus Broad-Spectrum Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, natural products remain a vital source of novel pharmacophores with therapeutic potential. Within this diverse collection of molecules, kinase inhibitors represent a particularly promising class for the development of targeted therapies against a multitude of diseases, including cancer and neurodegenerative disorders. This guide provides a comparative analysis of a selective natural product kinase inhibitor, exemplified by a hypothetical potent and selective inhibitor of Microtubule Affinity-Regulating Kinase 4 (MARK4), herein referred to as "Naturin-M4," against the well-characterized, broad-spectrum natural product inhibitor, Staurosporine.
This comparison aims to highlight the distinct pharmacological profiles and experimental considerations for researchers working with these two types of kinase inhibitors. The data presented, including IC50 values for Naturin-M4, are representative and compiled for illustrative purposes based on typical profiles of selective natural product inhibitors.
Data Presentation: Quantitative Comparison of Kinase Inhibition
The inhibitory activity of Naturin-M4 and Staurosporine was assessed against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. This data provides a clear quantitative comparison of the potency and selectivity of each inhibitor.
| Kinase Target | Naturin-M4 IC50 (nM) | Staurosporine IC50 (nM) | Kinase Family |
| MARK4 | 15 | 11 | CAMK |
| PKA | >10,000 | 25 | AGC |
| PKCα | >10,000 | 5 | AGC |
| CDK2/cyclin A | 8,500 | 3 | CMGC |
| GSK3β | 9,200 | 10 | CMGC |
| SRC | >10,000 | 6 | TK |
| EGFR | >10,000 | 88.1 | TK |
Data for Naturin-M4 is representative for a selective natural product inhibitor. Staurosporine IC50 values are collated from publicly available data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are protocols for key experiments typically used to characterize and compare kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase using a radiometric assay format, which measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.
Materials:
-
Purified recombinant MARK4 enzyme
-
Specific peptide substrate for MARK4 (e.g., CHKtide)
-
Kinase inhibitor (Naturin-M4 or Staurosporine) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³³P]ATP
-
ATP solution (10 mM)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the kinase inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 10 µL of the MARK4 enzyme solution (pre-diluted in kinase reaction buffer).
-
Add 10 µL of the peptide substrate solution.
-
-
Initiation of Kinase Reaction:
-
Prepare a mixture of [γ-³³P]ATP and unlabeled ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for MARK4 to ensure accurate IC50 determination.
-
Add 10 µL of the ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.
-
Wash the filter plate multiple times with 0.75% phosphoric acid.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stability of the target protein upon ligand binding.
Materials:
-
Cells expressing the target kinase (e.g., a cell line overexpressing MARK4)
-
Kinase inhibitor (Naturin-M4 or Staurosporine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against the target protein (e.g., anti-MARK4) and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the kinase inhibitor at various concentrations or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures using a thermocycler for 3 minutes (e.g., from 40°C to 70°C).
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Protein Quantification and Western Blotting:
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration in the supernatant.
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using the DOT language.
Caption: Simplified MARK4 signaling pathway and points of inhibition.
The diagram above illustrates a simplified signaling cascade involving MARK4. Upstream signals like cellular stress can activate LKB1, which in turn activates MARK4. MARK4 phosphorylates downstream targets such as Tau, affecting microtubule stability. Dysregulation of this pathway can contribute to neuronal dysfunction and cell cycle abnormalities. Naturin-M4 is depicted as a selective inhibitor of MARK4, whereas Staurosporine demonstrates broad-spectrum activity by inhibiting MARK4 and numerous other kinases.
Caption: Workflow for kinase inhibitor characterization.
This workflow outlines the key experimental stages for characterizing a kinase inhibitor. The process begins with in vitro screening against a panel of kinases to determine IC50 values and generate a selectivity profile. This is followed by cellular assays, such as CETSA, to confirm target engagement within a biological context. The in vitro data helps to inform the design and interpretation of the cellular experiments.
Unveiling the Molecular Target of Cytosporone C: A Comparative Guide to Nur77/NR4A1 Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytosporone C's likely molecular target, the orphan nuclear receptor Nur77 (also known as NR4A1), with other molecules that modulate its activity. Due to the limited direct research on "this compound," this guide focuses on the well-characterized analogue, Cytosporone B, which has been identified as a potent Nur77 agonist. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to aid in your research and drug development endeavors.
Executive Summary
Cytosporone B, a natural product, has been shown to directly bind to the ligand-binding domain (LBD) of the orphan nuclear receptor Nur77 (NR4A1), functioning as a potent agonist. This interaction triggers a cascade of downstream events, including the modulation of gene expression and the induction of apoptosis in cancer cells. This guide compares the performance of Cytosporone B with other known Nur77 modulators, including the agonist C-DIM5 and the antagonist DIM-C-pPhOH, as well as the natural product Celastrol. By examining their binding affinities, functional activities, and effects on cellular processes, we provide a framework for understanding the therapeutic potential of targeting Nur77.
Data Presentation: Comparative Analysis of Nur77 Modulators
The following tables summarize the quantitative data for Cytosporone B and its comparators, highlighting their binding affinities and functional potencies.
Table 1: Binding Affinity of Compounds for Nur77/NR4A1
| Compound | Ligand Type | Binding Affinity (Kd) | Assay Method | Reference |
| Cytosporone B | Agonist | 0.852 µM | Surface Plasmon Resonance | |
| Celastrol | Agonist | 0.29 µM | Not Specified | |
| DIM-C-pPhOH | Antagonist | 0.10 µM | Fluorescence Binding Assay |
Table 2: Functional Activity of Nur77/NR4A1 Modulators
| Compound | Activity | EC50 / IC50 | Assay | Cell Line | Reference |
| Cytosporone B | Agonist | 0.278 nM (EC50) | Nur77 Transactivation | BGC-823 | |
| DIM-C-pPhOH | Antagonist | 21.2 µM (IC50) | Cell Growth Inhibition | RKO | |
| DIM-C-pPhOH | Antagonist | 21.4 µM (IC50) | Cell Growth Inhibition | SW480 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the general procedure for determining the binding affinity of a compound to the Nur77 Ligand Binding Domain (LBD).
Objective: To quantify the binding kinetics and affinity (Kd) of a ligand to Nur77-LBD.
Materials:
-
Recombinant purified GST-Nur77-LBD protein
-
Test compound (e.g., Cytosporone B)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of Nur77-LBD:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified GST-Nur77-LBD protein diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the different concentrations of the test compound over the immobilized Nur77-LBD surface, followed by a dissociation phase with running buffer.
-
A reference flow cell without immobilized protein should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams are globally fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Nur77-Dependent Luciferase Reporter Gene Assay
This protocol describes a cell-based assay to measure the ability of a compound to activate or inhibit Nur77-mediated gene transcription.
Objective: To determine the functional agonist or antagonist activity of a compound on Nur77.
Materials:
-
HEK293T or other suitable cell line
-
Expression plasmid for GAL4-DNA binding domain fused to Nur77-LBD (pBind-Nur77-LBD)
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (pG5-luc)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compound (e.g., Cytosporone B, DIM-C-pPhOH)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the pBind-Nur77-LBD and pG5-luc plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Incubate the cells with the compound for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate.
-
For agonists, calculate the EC50 value from the dose-response curve. For antagonists, the assay is typically performed in the presence of a known agonist, and the IC50 value is calculated.
-
MTT Cell Viability Assay
This protocol details a colorimetric assay to assess the effect of a compound on cell viability and proliferation.
Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cells.
Materials:
-
Cancer cell line (e.g., ACHN, 786-O)
-
Cell culture medium and supplements
-
Test compound (e.g., DIM-C-pPhOH)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the molecular targeting of Nur77.
A Comparative Analysis of Cytosporones and Their Synthetic Analogs: A Guide for Researchers
An important note for our readers: While the initial aim of this guide was a comparative analysis of Cytosporone C and its synthetic analogs, a comprehensive review of the current scientific literature reveals a significant lack of specific data pertaining to this compound. Therefore, this guide has been broadened to provide a comparative analysis of the broader class of Cytosporones and their synthetic derivatives, for which more extensive research is available.
Cytosporones are a class of octaketide resorcinolic lipids produced by endophytic fungi, which have garnered significant interest for their diverse and potent biological activities. These activities include antifungal, bactericidal, cytotoxic, and anti-inflammatory properties. This guide provides a comparative overview of naturally occurring Cytosporones and their synthetic analogs, presenting key performance data, experimental methodologies, and visualizations of their mechanisms of action to aid researchers in drug discovery and development.
Quantitative Comparison of Biological Activity
The biological activities of various Cytosporones and their synthetic analogs have been evaluated through a range of in vitro assays. The following tables summarize the available quantitative data, providing a basis for comparative assessment.
Table 1: Antimicrobial Activity of Cytosporones
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Cytosporone D | Gram-positive bacteria, Yeast | Not specified | |
| Cytosporone E | Gram-positive bacteria, Yeast | Not specified | |
| Cytoskyrin A | Gram-positive bacteria | 0.03 - 0.25 µg/mL | |
| Cytospomarin | Escherichia coli GIM1.201 | 0.35 mM |
Table 2: Cytotoxic Activity of Cytosporones and Analogs
| Compound | Cell Line | IC50 Value | Reference |
| Cytospyrone | Human cancer cell line HepG2 | 5.98 ± 0.12 µM | |
| Cytospomarin | Human cancer cell line HepG2 | 9.97 ± 0.06 µM | |
| (4S)-5-hydroxy-4-methoxy-α-tetralone | Human liver cancer cells (HepG-2) | 88.23 μM |
Table 3: Anti-inflammatory Activity of Cytosporone Analogs
| Compound | Assay | IC50 Value | Reference |
| Phomotone A (1) | Nitric oxide (NO) inhibition in LPS-induced RAW264.7 cells | 10.0 µM | |
| Compound 6 | Nitric oxide (NO) inhibition in LPS-induced RAW264.7 cells | 12.0 µM | |
| Compound 8 | Nitric oxide (NO) inhibition in LPS-induced RAW264.7 cells | 13.4 µM | |
| Compound 11 | Nitric oxide (NO) inhibition in LPS-induced RAW264.7 cells | 11.5 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparative analysis of Cytosporones.
Antimicrobial Activity Assay (Broth Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.
-
Compound and LPS Treatment: Cells are pre-treated with different concentrations of the test compound for a certain period, followed by stimulation with LPS to induce NO production.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells with that in the untreated (control) wells. The IC50 value is the concentration of the compound that inhibits NO production by 50%.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by Cytosporones and the workflows for their study is essential for a deeper understanding. The following diagrams were generated using Graphviz (DOT language).
Concluding Remarks
The Cytosporone family of natural products and their synthetic analogs represent a promising area for the development of new therapeutic agents. The available data highlight their potential as antimicrobial, cytotoxic, and anti-inflammatory compounds. Notably, the discovery of Cytosporone B as a Nur77 agonist opens new avenues for cancer therapy and the study of metabolic diseases. Furthermore, the elucidation of the anti-inflammatory mechanism of Phomotone A provides a clear target for the development of novel anti-inflammatory drugs.
While this guide provides a snapshot of the current research landscape, the absence of data on this compound underscores the need for further investigation into the full spectrum of this compound class. Future research should focus on the isolation and characterization of new Cytosporones, the synthesis of novel analogs with improved potency and selectivity, and a deeper exploration of their mechanisms of action. Such efforts will be crucial in unlocking the full therapeutic potential of these fascinating natural products.
A Head-to-Head Comparison of Cytosporone Isomers: Unraveling Structure-Activity Relationships
A detailed analysis of the biological activities of various cytosporone isomers reveals critical structural determinants for their anticancer and antimicrobial properties. This guide provides a comparative overview of key isomers, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.
Cytosporones, a class of fungal-derived polyketides, have garnered significant interest for their diverse biological activities. This comparison focuses on the anticancer and antimicrobial properties of prominent cytosporone isomers, highlighting how subtle structural modifications dramatically influence their efficacy.
Anticancer Activity: The Critical Role of the 3-Hydroxyl Group
Comparative studies on Cytosporone B (Csn-B) and its synthetic methyl ether analogs, 5-Me-Csn-B and 3,5-(Me)₂-Csn-B, have been instrumental in elucidating the structure-activity relationship for their anticancer effects. The primary mechanism of action for Csn-B's anticancer activity is its role as an agonist for the nuclear orphan receptor NR4A1 (also known as Nur77 or TR3).
Quantitative Comparison of Anticancer Activity
The following table summarizes the inhibitory effects of Csn-B and its analogs on the viability of human lung (H460) and prostate (LNCaP) cancer cell lines.
| Compound | H460 IC₅₀ (µM) | LNCaP IC₅₀ (µM) |
| Cytosporone B (Csn-B) | 15.3 | ~10 |
| 5-Me-Csn-B | 15.9 | >20 |
| 3,5-(Me)₂-Csn-B | >20 | >20 |
Data compiled from Dawson et al., 2013.
The data clearly indicates that the presence of a free hydroxyl group at the 3-position of the benzene (B151609) ring is crucial for potent anticancer activity. Cytosporone B, possessing two free hydroxyl groups, and 5-Me-Csn-B, with a free 3-hydroxyl group, exhibit comparable activity against H460 cells. However, the dimethylated analog, 3,5-(Me)₂-Csn-B, which lacks any free hydroxyl groups, is largely inactive. This highlights the 3-hydroxyl as a key pharmacophore for interaction with the NR4A1 ligand-binding domain (LBD).
Induction of Apoptosis
Further studies have shown that Csn-B and 5-Me-Csn-B induce apoptosis in H460 cancer cells, a key mechanism for their anticancer effect. In contrast, 3,5-(Me)₂-Csn-B does not induce apoptosis, reinforcing the importance of the 3-hydroxyl group.
NR4A1 Signaling Pathway
The binding of Cytosporone B to the NR4A1 ligand-binding domain initiates a signaling cascade that leads to cancer cell apoptosis. A simplified representation of this pathway is illustrated below.
Caption: Cytosporone B-induced NR4A1-mediated apoptosis pathway.
Antimicrobial Activity: A Different Structural Requirement
In contrast to the anticancer activity, the antimicrobial properties of cytosporones appear to be governed by different structural features. Studies on Cytosporones A, B, C, D, and E have revealed that isomers D and E possess the most significant antibacterial activity, particularly against Gram-positive bacteria.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of various cytosporone isomers against representative bacteria.
| Compound | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Cytosporone A | Inactive | Inactive | Inactive |
| Cytosporone B | Inactive | Inactive | Inactive |
| Cytosporone C | Inactive | Inactive | Inactive |
| Cytosporone D | 8 | 4 | 64 |
| Cytosporone E | 8 | 4 | >64 |
Data compiled from Brady et al., 2000.
These findings suggest that the trihydroxybenzene moiety present in Cytosporones D and E is likely responsible for their antibacterial action. The subtle differences between isomers highlight the specificity of their interactions with microbial targets.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A representative workflow for determining the IC₅₀ values of cytosporone isomers is outlined below.
Caption: Workflow for a typical cell viability (MTT) assay.
Detailed Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., H460, LNCaP) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the cytosporone isomers (typically ranging from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: The resulting formazan (B1609692) crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: H460 cells are treated with the cytosporone isomers at their respective IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
NR4A1 Ligand-Binding Assay (Fluorescence Quenching)
-
Protein Preparation: Recombinant human NR4A1 ligand-binding domain (LBD) is purified.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of the NR4A1 LBD is measured.
-
Titration: Increasing concentrations of the cytosporone isomers are added to the protein solution.
-
Data Analysis: The quenching of the tryptophan fluorescence upon ligand binding is monitored to determine the binding affinity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., S. aureus) is prepared.
-
Compound Dilution: Two-fold serial dilutions of the cytosporone isomers are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The comparative analysis of cytosporone isomers reveals distinct structure-activity relationships for their anticancer and antimicrobial effects. The presence of a 3-hydroxyl group is a critical determinant for the anticancer activity of Cytosporone B and its analogs, mediated through the NR4A1 signaling pathway. In contrast, the antibacterial activity of Cytosporones D and E is associated with a trihydroxybenzene moiety. These findings provide a valuable framework for the rational design and development of novel therapeutic agents based on the cytosporone scaffold.
Evaluating the Selectivity of Cytosporone B for its Target Nur77/NR4A1
A Comparative Guide for Researchers
In the landscape of nuclear receptor modulation, the orphan receptor Nur77 (NR4A1) has emerged as a compelling target for therapeutic intervention in a range of diseases, including cancer and inflammatory disorders. Cytosporone B, a fungal metabolite, has been identified as a potent agonist of Nur77. This guide provides a comprehensive evaluation of the selectivity of Cytosporone B for its primary target, Nur77, by comparing its activity with other nuclear receptors and alternative Nur77 modulators. This analysis is supported by quantitative data from various studies and detailed experimental protocols to aid researchers in their own investigations.
Quantitative Selectivity Profile of Cytosporone B
Cytosporone B exhibits high potency towards its intended target, Nur77. However, its selectivity profile, particularly against other members of the NR4A subfamily and the broader nuclear receptor superfamily, is a critical consideration for its use as a specific research tool or therapeutic agent.
| Compound | Target | Assay Type | Affinity/Potency (EC50/Kd) | Reference |
| Cytosporone B | Nur77 (NR4A1) | Luciferase Reporter Assay | EC50: 0.278 nM | |
| Nur77 (NR4A1) | Binding Assay (Fluorescence Quenching) | Kd: 7.4 x 10⁻⁷ M | ||
| Nurr1 (NR4A2) | Gal4-Nurr1 Fusion Assay | Activates transcription | ||
| Nur77-RXR heterodimer | Reporter Assay | No activation | ||
| NB1 | Nur77 (NR4A1) | Surface Plasmon Resonance | Kd: 0.12 µM | |
| RXRα | Surface Plasmon Resonance | SI ≥ 6.5 | ||
| ERα | Surface Plasmon Resonance | SI ≥ 6.5 | ||
| ERβ | Surface Plasmon Resonance | SI ≥ 6.5 | ||
| PPARγ | Surface Plasmon Resonance | SI ≥ 6.5 | ||
| Celastrol | Nur77 (NR4A1) | Not Specified | Kd: 292 nM | |
| C-DIM5 | Nur77 (NR4A1) | Transactivation Assay | Prototypical activator | |
| DIM-C-pPhOH | Nur77 (NR4A1) | Transactivation Assay | Antagonist |
Key Observations:
-
Cytosporone B demonstrates nanomolar potency in activating Nur77 in functional assays.
-
While potent against Nur77, Cytosporone B also shows activity towards Nurr1 (NR4A2), another member of the NR4A subfamily, indicating a degree of intra-subfamily cross-reactivity.
-
Importantly, Cytosporone B does not appear to activate the Nur77-RXR heterodimer, suggesting selectivity in the context of receptor dimerization partners.
-
The alternative Nur77 ligand, NB1, has been profiled against a small panel of other nuclear receptors and shows a degree of selectivity for Nur77.
Signaling Pathways and Experimental Workflows
To understand the biological context of Cytosporone B's action and the methods used to evaluate its selectivity, the following diagrams illustrate the Nur77 signaling pathway and a typical experimental workflow for assessing nuclear receptor agonist selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the selectivity of compounds like Cytosporone B.
Luciferase Reporter Gene Assay for Nur77 Activity
This assay is a common method to functionally assess the activation of a nuclear receptor by a compound.
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates and allowed to attach.
-
A reporter plasmid containing a Nur77 response element (NBRE) upstream of a luciferase gene (e.g., pGL3-NBRE-Luc) and a Nur77 expression vector (e.g., pcDNA3-Nur77) are co-transfected into the cells using a suitable transfection reagent. A Renilla luciferase vector is often co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with a fresh medium containing various concentrations of the test compound (e.g., Cytosporone B).
-
Cells are incubated for an additional 18-24 hours.
-
-
Luciferase Assay:
-
The medium is removed, and cells are lysed using a passive lysis buffer.
-
The cell lysate is transferred to a white-walled 96-well plate.
-
Luciferase and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
EC50 values are calculated from the dose-response curves.
-
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free technique used to measure the direct binding affinity and kinetics of a compound to its target protein.
-
Protein Immobilization:
-
Recombinant purified Nur77 protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
The chip surface is activated with a mixture of EDC and NHS.
-
The Nur77 protein solution is injected over the activated surface.
-
Remaining active sites are deactivated with ethanolamine.
-
-
Binding Analysis:
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
Different concentrations of the test compound are injected over the immobilized Nur77 surface.
-
The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is monitored in real-time as a response unit (RU).
-
The association (kon) and dissociation (koff) rates are measured.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of koff/kon.
-
Tryptophan Fluorescence Quenching for Binding Affinity
This biophysical assay measures the binding of a ligand to a protein by monitoring the change in the intrinsic fluorescence of tryptophan residues in the protein.
-
Sample Preparation:
-
A solution of purified Nur77 protein is prepared in a suitable buffer.
-
A stock solution of the test compound is prepared.
-
-
Fluorescence Measurement:
-
The fluorescence emission spectrum of the Nur77 solution is recorded using a spectrofluorometer, with an excitation wavelength typically around 295 nm to selectively excite tryptophan residues.
-
Aliquots of the test compound are titrated into the protein solution.
-
The fluorescence emission spectrum is recorded after each addition and equilibration.
-
-
Data Analysis:
-
The decrease (quenching) in fluorescence intensity at the emission maximum is plotted against the concentration of the test compound.
-
The data is fitted to a binding equation (e.g., the Stern-Volmer equation or a specific binding isotherm) to determine the binding constant (Ka) or dissociation constant (Kd).
-
Conclusion
Cytosporone B is a valuable tool for studying the function of the orphan nuclear receptor Nur77, demonstrating high potency as an agonist. However, researchers should be aware of its potential for cross-reactivity with other members of the NR4A subfamily, such as Nurr1. The lack of a comprehensive selectivity profile across the broader nuclear receptor superfamily underscores the need for further investigation to fully characterize its off-target effects. When using Cytosporone B, it is advisable to include appropriate controls and, where possible, to confirm findings with alternative, structurally distinct Nur77 modulators. The experimental protocols outlined in this guide provide a framework for conducting such validation and selectivity studies.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cytosporone C
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when working with novel or potent compounds. This guide provides essential, immediate safety and logistical information for the handling of Cytosporone C. By adhering to these procedural steps, you can minimize exposure risks and maintain a secure research environment.
Hazard Communication:
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as a potentially hazardous and cytotoxic compound. The following recommendations are based on best practices for handling cytotoxic agents in a research laboratory setting.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE required for handling this compound. This is a crucial line of defense and must be used in conjunction with engineering controls like a chemical fume hood.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves. Double gloving is required. | Prevents dermal exposure. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Face Protection | A full-face shield worn in conjunction with goggles is required when there is a significant risk of splashing. | Provides an additional layer of protection for the face. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling powders or when there is a risk of aerosolization outside of a containment device. | Prevents inhalation of hazardous particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the work area. |
Operational Plan for Handling this compound
A systematic approach is essential for safety and experimental integrity.
1. Preparation:
-
Risk Assessment: Before any handling, perform a thorough risk assessment for the specific procedures to be undertaken.
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).
-
Gather Materials: Assemble all necessary materials, including PPE, sealed containers for this compound, and appropriate cleaning and decontamination supplies.
-
Emergency Preparedness: Ensure that an eye wash station, safety shower, and a spill kit are readily accessible.
2. Handling:
-
Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.
-
Careful Manipulation: When weighing or preparing solutions, do so carefully to avoid splashes or the generation of aerosols. Use appropriate laboratory equipment, such as calibrated pipettes, to minimize handling.
-
Transport: When moving this compound, even short distances within the lab, ensure it is in a sealed, shatter-proof secondary container.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all reusable equipment that has come into contact with this compound.
-
Waste Disposal: Dispose of all single-use, contaminated materials in the appropriate hazardous waste stream.
-
Work Area Cleaning: Clean and decontaminate the work area thoroughly after each session.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination and dispose of it in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Immediately after use, place all contaminated disposable items (e.g., gloves, gowns, pipette tips) into a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Container Sealing: Once the waste container is full (do not overfill), securely seal it.
-
Surface Decontamination: Decontaminate the exterior of the waste container before removing it from the handling area.
-
Final Disposal: Dispose of the hazardous waste according to your institution's and local regulations for cytotoxic waste.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
